2-Acetamidopyridine-5-boronic acid pinacol ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-7-6-10(8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWPTBAHVWJMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590346 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904326-87-0 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamidopyridine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Acetamidopyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 2-Acetamidopyridine-5-boronic acid pinacol ester, a key building block in medicinal chemistry and drug development. The document details the experimental protocol for its preparation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a versatile bifunctional molecule incorporating a pyridine ring, an acetamido group, and a boronic acid pinacol ester. This unique combination of functional groups makes it an invaluable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its application is widespread in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide outlines a common and efficient two-step synthesis route.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-bromopyridine. The general approach involves:
-
Acetylation: Protection of the amino group of 2-amino-5-bromopyridine as an acetamide.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the resulting 2-acetamido-5-bromopyridine with bis(pinacolato)diboron.
This methodology is robust, scalable, and utilizes commercially available starting materials.[1][2]
Experimental Protocols
A detailed, step-by-step experimental procedure for the synthesis is provided below.
Step 1: Synthesis of 2-Acetamido-5-bromopyridine
-
Reaction: Acetylation of 2-amino-5-bromopyridine.
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine in a suitable solvent such as dichloromethane.
-
At room temperature, add acetic anhydride to the solution.
-
Allow the reaction to stir for 2-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-acetamido-5-bromopyridine.[1]
-
Step 2: Synthesis of this compound
-
Reaction: Miyaura borylation of 2-acetamido-5-bromopyridine.
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, combine 2-acetamido-5-bromopyridine, bis(pinacolato)diboron, and potassium acetate in dioxane.[1]
-
Add a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).
-
Heat the reaction mixture to a temperature between 60-100°C and stir for 18-24 hours.[1][2] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture, which may result in the precipitation of a solid.
-
Filter the solid and dissolve it in methanol.
-
Filter the methanol solution and evaporate the solvent.
-
The crude product can be further purified by trituration with a solvent like n-heptane to afford the final product, this compound.[1]
-
Quantitative Data Summary
The following table summarizes the quantitative data for a representative synthesis of an analogous acetamidopyridine boronic acid pinacol ester as described in the cited literature.[1]
| Step | Reactant 1 | Reactant 2 | Catalyst | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetylation | Halo-aminopyridine | Acetic anhydride | - | - | Dichloromethane | Room Temp. | 2-5 | High |
| Miyaura Borylation | 2-Acetamido-5-bromopyridine (0.264 mol) | Bis(pinacolato)diboron (0.26 mol) | Ferrocene Palladium Chloride (0.0026 mol) | Potassium Acetate (0.78 mol) | Dioxane | 100 | 18-24 | 89.1 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Conclusion
The described two-step synthesis provides an efficient and practical route to this compound. The methodology is well-documented and amenable to scale-up, making it suitable for both academic research and industrial drug development applications. The resulting boronic acid pinacol ester is a valuable intermediate for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidopyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Acetamidopyridine-5-boronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in drug development who utilize pyridine-based boronic esters in their work. This document details the compound's chemical and physical characteristics, provides established experimental protocols for its synthesis and purification, and explores its role as a Bruton's tyrosine kinase (BTK) inhibitor within the B-cell receptor (BCR) signaling pathway.
Core Physicochemical Properties
This compound, a member of the boronic acid ester family, is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Its stability and solubility in organic solvents make it a preferred precursor to the corresponding boronic acid.[5][6][7]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| Chemical Name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
| Synonyms | This compound, 6-Acetamidopyridine-3-boronic acid pinacol ester |
| CAS Number | 904326-87-0[8] |
| Molecular Formula | C13H19BN2O3[8] |
| Molecular Weight | 262.11 g/mol [8] |
| InChI Key | YCWPTBAHVWJMEY-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [9] |
| Melting Point | 130-134 °C | [8][9] |
| Boiling Point (Predicted) | 444.4 ± 30.0 °C at 760 mmHg | [9] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [9] |
| pKa (Predicted) | 13.95 ± 0.70 | [9] |
| Solubility | Generally soluble in organic solvents like chloroform, acetone, and ethers.[5][6][7] | - |
Experimental Protocols
The following protocols are based on established methods for the synthesis and purification of similar aryl boronic acid pinacol esters and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
This two-step procedure is adapted from a general method for preparing acetamidopyridine boronic acid pinacol esters.[3]
Step 1: Acetylation of 2-Amino-5-bromopyridine
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent such as dichloromethane, add acetic anhydride.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess acetic anhydride and acetic acid.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2-acetamido-5-bromopyridine.
Step 2: Miyaura Borylation
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-acetamido-5-bromopyridine, bis(pinacolato)diboron, and a base such as potassium acetate.
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).
-
Add a suitable anhydrous solvent, such as dioxane.
-
Heat the reaction mixture, typically between 80-100 °C, and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product is then subjected to a work-up procedure which may involve filtration to remove inorganic salts, followed by extraction and solvent evaporation.
Purification of this compound
Purification of the crude product can be achieved through several methods, with the choice depending on the purity of the crude material and the required final purity.
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be determined in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. Silica gel is a common stationary phase for the purification of boronic esters. A gradient of non-polar to polar organic solvents (e.g., hexanes and ethyl acetate) is typically used as the mobile phase to elute the desired compound.[10]
-
Derivatization: In some cases, boronic acids can be purified by converting them into a salt, which can then be isolated and converted back to the pure boronic acid. While this method is more common for boronic acids themselves, it can be adapted for their esters.[10]
Spectral Characterization (Representative Data)
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the acetamido group protons, and the pinacol ester methyl protons.
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of a 2,5-disubstituted pyridine ring.
-
Acetamido Protons: A singlet for the methyl group (CH₃) typically around δ 2.2 ppm and a broad singlet for the NH proton.
-
Pinacol Protons: A characteristic sharp singlet for the twelve equivalent methyl protons of the pinacol group, usually appearing around δ 1.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Pyridine Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom will show a characteristically broad signal due to quadrupolar relaxation.
-
Acetamido Carbons: A signal for the carbonyl carbon (C=O) around δ 168-170 ppm and a signal for the methyl carbon (CH₃) around δ 24 ppm.
-
Pinacol Carbons: A signal for the quaternary carbons of the pinacol group attached to oxygen around δ 84 ppm and signals for the methyl carbons around δ 25 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 262 or 263, respectively.
Biological Activity and Signaling Pathway
This compound and its derivatives have been identified as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11] This pathway plays a central role in B-cell proliferation, differentiation, and survival.[5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.
B-Cell Receptor (BCR) and Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The following diagram illustrates the key steps in the BCR signaling pathway and the point of inhibition by BTK inhibitors.
Caption: BCR and BTK Signaling Pathway Inhibition.
Experimental Workflow: Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Logical Relationship: Structure-Activity
The following diagram illustrates the key structural features of this compound and their contribution to its function.
Caption: Structure-Activity Relationship.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. mdpi.com [mdpi.com]
Elucidation of the Structure of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-acetamidopyridine-5-boronic acid pinacol ester, a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for Bruton's tyrosine kinase (BTK) inhibitors. This document details the spectroscopic and physical properties of the molecule, outlines its synthesis and purification, and situates its relevance within a critical biological signaling pathway.
Chemical Structure and Physical Properties
This compound, with the chemical formula C₁₃H₁₉BN₂O₃, is a heterocyclic organic compound. The structure features a pyridine ring substituted with an acetamido group at the 2-position and a pinacol boronic ester at the 5-position.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 904326-87-0 | [CymitQuimica] |
| Molecular Formula | C₁₃H₁₉BN₂O₃ | [CymitQuimica] |
| Molecular Weight | 262.11 g/mol | [CymitQuimica] |
| Melting Point | 130-134 °C | [Sigma-Aldrich] |
| Appearance | White to off-white solid | General observation |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | H-6 (Pyridine) |
| ~8.15 | d | 1H | H-4 (Pyridine) |
| ~8.05 | d | 1H | H-3 (Pyridine) |
| ~7.80 | s (br) | 1H | NH (Acetamido) |
| ~2.20 | s | 3H | CH₃ (Acetamido) |
| ~1.35 | s | 12H | 4 x CH₃ (Pinacol) |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168.5 | C=O (Acetamido) |
| ~152.0 | C-2 (Pyridine) |
| ~150.5 | C-6 (Pyridine) |
| ~140.0 | C-4 (Pyridine) |
| ~120.0 | C-3 (Pyridine) |
| Not observed | C-5 (Pyridine, C-B) |
| ~84.0 | C (Pinacol) |
| ~25.0 | CH₃ (Pinacol) |
| ~24.5 | CH₃ (Acetamido) |
Note: The carbon attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation.
Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Linewidth | Assignment |
| ~30-34 | Broad | B (Pinacol ester) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses of the pinacol and acetamido groups.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 262 | [M]⁺ (Molecular ion) |
| 247 | [M - CH₃]⁺ |
| 203 | [M - C(O)CH₃]⁺ |
| 163 | [M - Pinacol]⁺ |
| 121 | [Pyridine-NH-C(O)CH₃]⁺ |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from patent literature and describes a common method for the synthesis of aryl boronic esters via a palladium-catalyzed borylation reaction.
Diagram 1: Synthesis Workflow
Caption: A typical workflow for the synthesis of the target compound.
Detailed Protocol:
-
To a reaction vessel, add 2-acetamido-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous dioxane as the solvent.
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional dioxane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude product is typically achieved by recrystallization or silica gel chromatography.
-
Recrystallization: The crude solid can be dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then a solvent in which it is poorly soluble (e.g., heptane or hexane) is added until turbidity is observed. Cooling the mixture allows for the crystallization of the pure product.
-
Silica Gel Chromatography: While boronic esters can sometimes be challenging to purify via standard silica gel chromatography due to potential hydrolysis on the stationary phase, a quick plug of silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for removing polar impurities. Using neutral or deactivated silica can also be beneficial.
Biological Context: Role as a BTK Inhibitor Intermediate
This compound is a valuable intermediate in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.
Diagram 2: Simplified BTK Signaling Pathway
Caption: Role of BTK in the BCR signaling pathway and its inhibition.[1][2][3]
The acetamidopyridine moiety of the title compound often serves as a key recognition element for the kinase, while the boronic acid functionality (after deprotection of the pinacol ester) can be used in cross-coupling reactions (e.g., Suzuki coupling) to build the final, more complex inhibitor structure. These inhibitors typically bind covalently to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blockade of the BCR signaling pathway ultimately reduces the proliferation and survival of malignant B-cells.[4]
References
Spectroscopic and Physicochemical Characterization of 2-Acetamidopyridine-5-boronic acid pinacol ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and physicochemical properties of 2-Acetamidopyridine-5-boronic acid pinacol ester. The information is intended to support researchers in drug discovery and development by providing key data for the characterization and utilization of this important chemical building block.
Compound Overview
This compound, with the CAS number 904326-87-0, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its structure incorporates a pyridine ring, an acetamido group, and a boronic acid pinacol ester, making it a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉BN₂O₃ | [3][4] |
| Molecular Weight | 262.11 g/mol | [4] |
| CAS Number | 904326-87-0 | [3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 130-134 °C | [3][4] |
| Boiling Point | 444.4 ± 30.0 °C (Predicted) | [4] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4] |
Spectroscopic Data
The following sections provide predicted and expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are based on the known spectrum of the parent amine, 2-Aminopyridine-5-boronic acid pinacol ester, and the expected influence of the N-acetylation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H-6 (Pyridine) |
| ~8.1 | dd | 1H | H-4 (Pyridine) |
| ~7.9 | d | 1H | H-3 (Pyridine) |
| ~2.2 | s | 3H | -C(O)CH₃ |
| ~1.3 | s | 12H | -C(CH₃)₄ (Pinacol) |
| ~8.2 | br s | 1H | -NH- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (Amide) |
| ~152 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~118 | C-3 (Pyridine) |
| ~84 | C (Pinacol) |
| ~25 | C(O)CH₃ |
| ~24 | C(CH₃)₄ (Pinacol) |
| C-5 (Pyridine) | Signal may be broad or unobserved due to quadrupolar relaxation of the adjacent boron atom. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3050 | Weak | C-H Stretch (Aromatic) |
| ~2980 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1590, 1470 | Medium | C=C and C=N Stretch (Pyridine ring) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1360 | Strong | B-O Stretch |
| ~1140 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak in an electrospray ionization (ESI) mass spectrum would be:
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 263.15 | [M+H]⁺ |
| 285.13 | [M+Na]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be further diluted depending on the sensitivity of the mass spectrometer.
-
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Workflow and Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for the structural confirmation of the final product.
References
The Synthesis of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the formation mechanism of 2-Acetamidopyridine-5-boronic acid pinacol ester, a key building block in medicinal chemistry and drug development.[1] The synthesis is primarily achieved through the palladium-catalyzed Miyaura borylation reaction, a robust and versatile method for forming carbon-boron bonds.[2][3][4] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and quantitative data presented for clarity and reproducibility.
Core Synthesis: The Miyaura Borylation Reaction
The formation of this compound from a halogenated 2-acetamidopyridine precursor is a classic example of the Miyaura borylation reaction.[2][3][4] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2][3] The reaction is valued for its mild conditions and tolerance of various functional groups, making it highly suitable for complex molecule synthesis.[2][3]
Reaction Scheme
The overall transformation can be represented as follows:
Starting Material: 2-Acetamido-5-halopyridine (X = Br, I) Reagent: Bis(pinacolato)diboron (B₂pin₂) Product: this compound
Mechanism of Formation
The catalytic cycle of the Miyaura borylation reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through the following key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 2-acetamido-5-halopyridine to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.
-
Transmetalation: The palladium(II) intermediate then undergoes transmetalation with the bis(pinacolato)diboron. The base, typically a mild one like potassium acetate (KOAc), plays a crucial role in this step.[2][3] It is believed to activate the palladium complex rather than the diboron reagent, facilitating the exchange of the halide for a boryl group.[2][3] The high oxophilicity of boron is a significant driving force for this step.[3]
-
Reductive Elimination: The final step is the reductive elimination of the desired this compound from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a DOT language script for visualizing the catalytic cycle.
Experimental Protocol
The following is a representative experimental protocol adapted from a patented synthesis of a similar acetamidopyridine boronic acid pinacol ester.[5][6] This two-step process first involves the acetylation of the corresponding aminopyridine, followed by the Miyaura borylation.
Step 1: Synthesis of 2-Acetamido-5-halopyridine
-
Reaction Setup: Dissolve the starting haloaminopyridine in dichloromethane in a suitable reaction vessel.
-
Acetylation: At room temperature, add acetic anhydride to the solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Isolation: Evaporate the organic solvent to obtain the halo kharophen pyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a four-necked flask equipped with a magnetic stirrer, thermometer, reflux condenser, and a nitrogen inlet, add the 2-acetamido-5-halopyridine, bis(pinacolato)diboron, and potassium acetate.
-
Solvent Addition: Add dioxane as the solvent and stir the mixture.
-
Catalyst Addition: Under a nitrogen atmosphere, add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf)).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C for 18-24 hours.[5]
-
Reaction Monitoring: Monitor the reaction to completion by TLC.
-
Isolation and Purification: Upon cooling, a solid may precipitate. The product can be further purified by filtration and washing with a suitable solvent like methanol, followed by evaporation and trituration with a non-polar solvent such as n-heptane to yield the final product.
The following DOT script visualizes the experimental workflow.
References
- 1. This compound, 97% | 904326-87-0 [amp.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. CN103601745A - Preparation method of commonly used acetamidopyridine boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. CN103601745B - Preparation method of commonly used acetamidopyridine boronic acid pinacol ester - Google Patents [patents.google.com]
Technical Guide: Properties and Applications of 2-Acetamidopyridine-5-boronic acid pinacol ester (CAS 904326-87-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the compound with CAS number 904326-87-0, chemically known as N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide, or more commonly, 2-Acetamidopyridine-5-boronic acid pinacol ester. This versatile building block is of significant interest to the medicinal chemistry and drug development community, primarily for its role as a key intermediate in the synthesis of kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK), which are pivotal in the treatment of B-cell malignancies and autoimmune diseases.[1] Furthermore, this reagent is utilized in the synthesis of novel quinolinequinone derivatives with cytotoxic properties and benzoxazinyl-oxazolidinones exhibiting antibacterial activity.[2]
Chemical and Physical Properties
This compound is a stable, solid compound. Its structure features a pyridine ring substituted with an acetamido group and a pinacol boronic ester. The boronic ester moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference(s) |
| CAS Number | 904326-87-0 | [3] |
| Molecular Formula | C₁₃H₁₉BN₂O₃ | [3] |
| Molecular Weight | 262.11 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 130-134 °C | [3] |
| Boiling Point | 444.4 °C at 760 mmHg | [3] |
| SMILES | CC(=O)NC1=NC=C(C=C1)B2OC(C)(C)C(C)(C)O2 | [3] |
| InChI Key | YCWPTBAHVWJMEY-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
Synthesis of this compound
A general method for the preparation of this compound involves a two-step process starting from a haloaminopyridine.[4]
Step 1: Acetylation of Haloaminopyridine
The initial step is the acetylation of a haloaminopyridine, for example, 2-amino-5-bromopyridine, with acetic anhydride in a suitable solvent like dichloromethane.
Step 2: Miyaura Borylation
The resulting haloacetylaminopyridine undergoes a Miyaura borylation reaction. This involves reacting the haloacetylaminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base in a solvent such as dioxane.[4]
Detailed Experimental Protocol (Based on Patent CN103601745A) [4]
-
Step 1: Synthesis of 2-acetylamino-5-bromopyridine
-
Dissolve 2-amino-5-bromopyridine in dichloromethane.
-
At room temperature, add acetic anhydride to the solution.
-
Stir the reaction mixture for 2-5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Evaporate the solvent to obtain 2-acetylamino-5-bromopyridine.
-
-
Step 2: Synthesis of this compound
-
In a reaction vessel under a nitrogen atmosphere, combine 2-acetylamino-5-bromopyridine (0.264 mol), bis(pinacolato)diboron (0.26 mol), and potassium acetate (0.78 mol).
-
Add 450 mL of dioxane and stir the mixture.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.002589 mol) as the catalyst.
-
Heat the reaction mixture to 100 °C and maintain for 18-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture, which will result in the precipitation of a solid.
-
Filter the solid and dissolve it in methanol.
-
Filter the methanol solution and evaporate to dryness.
-
The crude product is triturated with n-heptane to yield the final product.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides. This reaction is fundamental in the synthesis of complex molecules, including pharmaceutical agents.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/water mixture, 4:1)
-
-
Procedure:
-
In a reaction flask, combine the aryl or heteroaryl halide, this compound, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Relevance and Applications
The primary application of this compound in drug discovery is as a precursor for the synthesis of kinase inhibitors. Of particular importance is its use in the development of inhibitors for Bruton's tyrosine kinase (BTK).
Bruton's Tyrosine Kinase (BTK) and the B-Cell Receptor (BCR) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, activation, proliferation, and survival of B-lymphocytes. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[5] By inhibiting BTK, the downstream signaling cascade is disrupted, leading to decreased B-cell proliferation and survival.
Kinase Inhibition and Cytotoxicity Assays
Compounds synthesized using this compound are typically evaluated for their biological activity through in vitro assays.
The potency of a compound to inhibit a specific kinase, such as BTK, is often determined using a kinase inhibition assay. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. A decrease in ATP consumption (higher luminescence) indicates inhibition of the kinase.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human BTK), a specific peptide substrate, and assay buffer.
-
Add the kinase reaction mixture to the wells containing the compounds.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
To assess the effect of the synthesized compounds on cell viability, a cytotoxicity assay such as the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., a B-cell lymphoma cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability relative to an untreated control and calculate the IC₅₀ value.
Experimental and Screening Workflows
The process of identifying and characterizing potential kinase inhibitors involves a structured workflow, from initial screening to more detailed biological evaluation.
Conclusion
This compound (CAS 904326-87-0) is a commercially available and highly valuable building block for the synthesis of biologically active compounds. Its utility in constructing complex molecules, particularly kinase inhibitors targeting the B-cell receptor signaling pathway, makes it an important reagent for researchers in medicinal chemistry and drug discovery. The protocols and information provided in this guide offer a solid foundation for the synthesis and evaluation of novel therapeutic agents derived from this versatile starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride | 1150561-64-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 2-Acetamidopyridine-5-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Acetamidopyridine-5-boronic acid pinacol ester. Due to the limited availability of specific quantitative stability data for this compound, this guide synthesizes information from safety data sheets, general knowledge of boronic acid pinacol ester chemistry, and analytical studies on related compounds to provide best-practice recommendations for its handling and storage.
Overview of Chemical Stability
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. As a pinacol ester, it offers enhanced stability and ease of handling compared to its corresponding free boronic acid.[1][2] However, like other boronic acid pinacol esters, it is susceptible to degradation, primarily through hydrolysis.[3][4]
The pinacol group protects the boronic acid moiety, rendering the compound less sensitive to air and moisture than the free acid, which contributes to a longer shelf life.[1] Despite this, the presence of water, especially under acidic or basic conditions, can lead to the reversible hydrolysis of the ester back to the parent boronic acid and pinacol.[3] This potential for degradation necessitates careful handling and storage to ensure the integrity and reactivity of the reagent.
While specific stability has not been determined in publicly available literature, the general behavior of boronic acid pinacol esters provides a strong indication of its stability profile.[5]
Recommended Storage and Handling
To maintain the quality and ensure optimal performance of this compound, the following storage and handling conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container. For long-term storage or for sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6] | Minimizes exposure to atmospheric moisture, which can cause hydrolysis. |
| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7] | These substances can catalyze the degradation of the boronic ester. |
Handling:
-
Use in a well-ventilated area.
-
Avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Minimize exposure to the atmosphere during weighing and transfer.
Potential Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. Other potential degradation routes for boronic esters include oxidation and protodeboronation.[3]
Experimental Protocols for Stability Assessment
Objective: To determine the stability of this compound under various stress conditions (e.g., elevated temperature, humidity, acidic/basic conditions, and light exposure).
Methodology: HPLC Analysis to Minimize On-Column Hydrolysis
Several studies have focused on developing HPLC methods that minimize the on-column hydrolysis of boronic acid pinacol esters. The following protocol is a synthesis of these findings.
| Parameter | Recommended Condition | Rationale |
| Column | C18 column with low silanol activity (e.g., Waters XTerra MS C18). | Minimizes catalytic hydrolysis by residual silanols on the stationary phase. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | A suitable gradient to separate the pinacol ester from its potential degradants (e.g., the corresponding boronic acid). | |
| pH | Neutral to slightly basic mobile phase is generally preferred. Avoid acidic modifiers like formic or trifluoroacetic acid if possible, as they can promote hydrolysis. | Reduces acid-catalyzed hydrolysis on the column. |
| Diluent | Aprotic and non-aqueous solvent (e.g., acetonitrile). | Prevents hydrolysis of the sample before injection. |
| Column Temperature | Controlled, typically ambient or slightly elevated (e.g., 30-40°C). | Temperature effects on hydrolysis should be evaluated during method development. |
| Detector | UV detector at an appropriate wavelength. |
Forced Degradation Study Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable aprotic solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature.
-
Base Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Add a dilute solution of hydrogen peroxide and incubate.
-
Thermal Degradation: Store the solid material and solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the solid material and solutions to UV and visible light according to ICH guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by the optimized HPLC method to quantify the remaining parent compound and any degradation products.
Summary and Conclusion
While quantitative stability data for this compound is not extensively documented, a comprehensive understanding of the stability of boronic acid pinacol esters in general allows for the formulation of robust storage and handling procedures. The primary concern is hydrolytic instability, which can be mitigated by storing the compound in a cool, dry environment, preferably under an inert atmosphere, and by avoiding contact with incompatible substances. For analytical purposes, specialized HPLC methods are required to prevent on-column degradation and ensure accurate assessment of purity and stability. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments tailored to their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. boronmolecular.com [boronmolecular.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Acetamidopyridine-5-boronic acid pinacol ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Acetamidopyridine-5-boronic acid pinacol ester is a key building block in medicinal chemistry and drug discovery, frequently utilized in cross-coupling reactions. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of presenting pre-existing data, this document provides a comprehensive framework for researchers to determine the solubility of this compound in a range of common organic solvents. Detailed experimental protocols, a proposed solvent selection, and templates for data presentation are included to facilitate systematic and reproducible solubility studies.
Introduction
This compound is a bifunctional molecule incorporating a pyridine ring, an acetamido group, and a boronic acid pinacol ester. This substitution pattern makes it a valuable reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The efficiency of these synthetic steps, as well as subsequent purification processes like crystallization and chromatography, are highly dependent on the solubility of this starting material.
Despite its importance, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This guide is intended to empower researchers to generate this crucial data in their own laboratories.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is aggregated from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 904326-87-0 |
| Molecular Formula | C₁₃H₁₉BN₂O₃ |
| Molecular Weight | 262.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-134 °C |
Proposed Organic Solvents for Solubility Screening
The selection of appropriate solvents is crucial for building a comprehensive solubility profile. The following list includes a range of common organic solvents with varying polarities and functionalities that are relevant for synthetic and pharmaceutical applications.
-
Protic Solvents:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
-
Aprotic Polar Solvents:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
-
Aprotic Nonpolar Solvents:
-
Toluene
-
Hexanes or Heptanes
-
Dichloromethane (DCM)
-
Experimental Protocol for Determining Thermodynamic Solubility
The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Centrifugation can be used to facilitate this process.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison. The following table serves as a template for reporting experimentally determined solubility values.
Table 1: Template for Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Acetonitrile | 25 | |||
| Dimethylformamide | 25 | |||
| Dimethyl sulfoxide | 25 | |||
| Acetone | 25 | |||
| Tetrahydrofuran | 25 | |||
| Ethyl acetate | 25 | |||
| Toluene | 25 | |||
| Hexanes | 25 | |||
| Dichloromethane | 25 |
Logical Relationship for Solvent Selection
The choice of solvent for a particular application often depends on a series of logical considerations. The following diagram illustrates a decision-making pathway for solvent selection based on the intended application.
Caption: Decision Tree for Solvent Selection.
Conclusion
While published quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides the necessary tools for researchers to generate this data independently. The detailed experimental protocol for the isothermal shake-flask method, combined with a logical approach to solvent selection, will enable the systematic and accurate determination of the compound's solubility profile. The resulting data will be invaluable for optimizing synthetic procedures, developing robust purification methods, and advancing the use of this important building block in drug discovery and development.
Purity Assessment of 2-Acetamidopyridine-5-boronic acid pinacol ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2-Acetamidopyridine-5-boronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] Ensuring its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
The primary analytical challenge in the purity assessment of this and other boronic acid pinacol esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid.[1][2][3][4] This guide details robust analytical techniques to mitigate this issue and accurately determine the purity profile of the compound.
Analytical Strategies for Purity Determination
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The principal methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying the purity of this compound and identifying its impurities. However, standard reversed-phase (RP-HPLC) conditions can induce on-column hydrolysis of the pinacol ester to its boronic acid.[3][4][5] Therefore, specialized methodologies are required.
Key Considerations for HPLC Analysis:
-
Hydrolysis Mitigation: The primary goal is to prevent the hydrolysis of the pinacol ester during sample preparation and analysis.[6]
-
Sample Diluent: Aprotic solvents such as acetonitrile are recommended for sample preparation to minimize hydrolysis prior to injection.[1][7]
-
Stationary Phase: The choice of HPLC column is critical. Columns with low residual silanol activity, such as the Waters XTerra MS C18, have been shown to significantly reduce on-column hydrolysis.[4][6][7][8]
-
Mobile Phase: To further stabilize the ester, unconventional mobile phases may be employed. Options include using a mobile phase with no pH modifier or, for particularly labile esters, a highly basic mobile phase (e.g., pH 12.4) often in conjunction with an ion-pairing reagent.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) has also been demonstrated as an effective technique, showing excellent selectivity for both the pinacol ester and its corresponding boronic acid.[1][8]
Below is a logical workflow for the analytical process:
The primary impurity to monitor is the hydrolytic degradation product, 2-Acetamidopyridine-5-boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. 1H NMR provides information on the proton environment, while 13C and 11B NMR can confirm the carbon framework and the presence of the boron atom, respectively.[9]
By comparing the integrals of the signals corresponding to the main compound with those of any observed impurities, a quantitative estimation of purity can be achieved. Specific chemical shifts can be used to identify the compound and its potential impurities.
Mass Spectrometry (MS)
Mass spectrometry is employed for the accurate mass determination and confirmation of the molecular formula of this compound. Techniques such as High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI+) and Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[9][10] The molecular weight of the compound is 262.11 g/mol , and its molecular formula is C13H19BN2O3.[11]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Determination
Objective: To determine the purity of this compound and quantify the corresponding boronic acid impurity.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile
-
This compound sample
-
Reference standard of 2-Acetamidopyridine-5-boronic acid (if available)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as required.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Identify the peaks corresponding to the this compound and the 2-Acetamidopyridine-5-boronic acid impurity. Calculate the area percentage of each peak to determine the purity.
Protocol 2: 1H NMR for Structural Confirmation and Purity
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Materials:
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3 or DMSO-d6)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis:
-
Identify the characteristic signals for this compound.
-
Integrate all signals.
-
Compare the integral of the main compound's signals to those of any impurity signals to estimate purity.
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Waters XTerra MS C18 | Low silanol activity to minimize on-column hydrolysis.[4][6][7] |
| Mobile Phase | Acetonitrile/Water | Standard reversed-phase conditions with careful gradient control. |
| Sample Diluent | Acetonitrile | Aprotic solvent to prevent hydrolysis during sample preparation.[1][7] |
| Temperature | 35 °C | Controlled temperature to ensure reproducibility.[8] |
| Detection | UV at 254 nm | Wavelength for detecting the aromatic pyridine ring system. |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C13H19BN2O3 | [11] |
| Molecular Weight | 262.11 g/mol | [11] |
| CAS Number | 904326-87-0 | [11] |
| Appearance | Solid | |
| Melting Point | 130-134 °C | [11] |
| 1H NMR (CDCl3, 400 MHz) | Characteristic signals for acetamido, pyridine, and pinacol protons. | [9] |
| 13C NMR (CDCl3, 101 MHz) | Signals corresponding to the carbon skeleton. The signal for the carbon attached to boron may be broad or unobserved due to quadrupolar relaxation. | [9] |
| 11B NMR (CDCl3, 128 MHz) | A broad singlet characteristic of a tetracoordinate boron in a pinacol ester. | [9] |
Conclusion
The purity assessment of this compound requires careful consideration of its hydrolytic instability. By employing optimized HPLC methods with columns having low silanol activity and aprotic sample diluents, accurate quantification of the parent compound and its primary degradant, the corresponding boronic acid, can be achieved. Orthogonal techniques such as NMR and MS are essential for unequivocal structural confirmation and a comprehensive understanding of the impurity profile. The protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
The Strategic Role of the Acetamido Group in Pyridine Boronic Esters: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine boronic esters are pivotal building blocks in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The strategic incorporation of an acetamido group onto the pyridine ring significantly influences the synthesis, reactivity, and biological activity of these esters. This technical guide provides a comprehensive overview of the multifaceted role of the acetamido group, detailing its impact on synthetic accessibility, electronic properties, and its function as a key interacting moiety in biologically active molecules, particularly in the realm of enzyme inhibition. This document consolidates experimental protocols, quantitative data, and visual diagrams to serve as a practical resource for professionals in drug discovery and development.
Introduction: The Significance of the Acetamido Group
The pyridine ring is a privileged scaffold in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions. When functionalized with a boronic ester, the resulting pyridine boronic ester becomes a versatile intermediate for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The introduction of an acetamido (-NHC(O)CH₃) substituent onto this framework is a deliberate synthetic strategy with several key implications:
-
Modulation of Electronic Properties: The acetamido group is an ortho-para directing group. While the nitrogen lone pair can donate electron density into the pyridine ring through resonance, the acetyl group is electron-withdrawing, which tempers the activating effect of the amino group. This modulation of electron density can influence the regioselectivity of further functionalization, such as C-H borylation, and affect the reactivity of the boronic ester in cross-coupling reactions.
-
Hydrogen Bonding Capabilities: The acetamido group possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual character allows it to form crucial hydrogen bonds with biological targets, such as enzyme active sites, thereby enhancing binding affinity and selectivity.
-
Improved Physicochemical Properties: The acetamido group can influence the solubility, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.
-
Synthetic Handle: The acetamido group provides a site for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide will delve into these aspects, providing detailed experimental procedures, quantitative data for comparison, and visual representations of relevant pathways and workflows.
Synthesis of Acetamido-Substituted Pyridine Boronic Esters
The most common route to acetamido-substituted pyridine boronic esters involves a two-step process starting from a haloaminopyridine.
General Synthetic Workflow
The overall transformation can be visualized as a two-step process: acetylation of the amino group followed by a palladium-catalyzed borylation.
Figure 1: General synthetic workflow for acetamidopyridine boronic esters.
Detailed Experimental Protocol: Synthesis of 2-Acetamidopyridine-5-boronic acid pinacol ester
This protocol is adapted from a general method described in patent literature[1].
Step 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide
-
To a solution of 5-bromo-2-aminopyridine (1 equivalent) in dichloromethane (DCM), add acetic anhydride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(5-bromopyridin-2-yl)acetamide.
Step 2: Synthesis of this compound
-
To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add N-(5-bromopyridin-2-yl)acetamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
-
Add dioxane as the solvent.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equivalents).
-
Heat the reaction mixture to 80-100 °C for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation: Synthesis Yields
The following table summarizes reported yields for the synthesis of various acetamidopyridine boronic acid pinacol esters using the Miyaura borylation method.
| Starting Material | Product | Catalyst | Yield (%) | Reference |
| 2-Acetamido-5-bromopyridine | This compound | Pd(dppf)Cl₂ | 89.1 | [1] |
| 2-Acetamido-4-bromopyridine | 2-Acetamidopyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | 91.1 | [1] |
| 3-Acetamido-5-bromopyridine | 3-Acetamidopyridine-5-boronic acid pinacol ester | Pd(dppf)Cl₂ | 92.1 | [1] |
Role in Suzuki-Miyaura Cross-Coupling Reactions
Acetamido-substituted pyridine boronic esters are valuable coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the acetamidopyridine boronic acid pinacol ester (1 equivalent), the aryl or heteroaryl halide (1.2 equivalents), a base such as cesium carbonate or potassium phosphate (2-3 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Biological Activity: Inhibition of the Proteasome Pathway
A significant application of boronic acid-containing compounds, including derivatives synthesized from acetamido pyridine boronic esters, is the inhibition of the proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy.
Mechanism of Proteasome Inhibition by Boronic Acids
Boronic acids act as reversible covalent inhibitors of the proteasome. The boron atom forms a stable, yet reversible, tetrahedral adduct with the catalytic N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the 20S proteasome. This interaction blocks the active site and prevents the degradation of proteins, leading to an accumulation of pro-apoptotic factors and ultimately, cell death in cancer cells.
Figure 2: Simplified signaling pathway of proteasome inhibition by boronic acids.
Role of the Acetamido Group in Proteasome Inhibitors
While the boronic acid moiety is the "warhead" that directly interacts with the catalytic threonine, the rest of the molecule, including the acetamido-pyridine scaffold, is crucial for positioning the warhead and for establishing additional interactions within the binding pocket. The acetamido group can:
-
Form Hydrogen Bonds: The N-H and C=O groups can form hydrogen bonds with amino acid residues in the active site, enhancing binding affinity and selectivity.
-
Provide a Rigid Scaffold: The pyridine ring provides a rigid scaffold that correctly orients the pharmacophoric elements for optimal interaction with the target.
-
Influence Pharmacokinetics: The overall structure, including the acetamido group, dictates the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Quantitative Data on Proteasome Inhibition
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 7.05 | - | [2] |
| Compound 15 (dipeptide boronic acid) | 20S Proteasome (Chymotrypsin-like) | 4.60 | - | [2] |
| Compound 66 (dual inhibitor) | Proteasome | 1.1 | - | [2] |
| Compound 66 (dual inhibitor) | HDAC | 255 | - | [2] |
| Compound 66 (dual inhibitor) | RPMI-8226 (Multiple Myeloma) | 6.66 | RPMI-8226 | [2] |
These data demonstrate that peptide boronic acids can achieve low nanomolar potency against the proteasome. The development of novel inhibitors often involves modifying the peptide backbone and the capping group, where an acetamido-pyridine moiety can serve as a key building block.
Experimental Protocol: Proteasome Activity Assay
A common method to assess proteasome inhibition is a fluorogenic kinetic assay.
-
Preparation of Cell Lysate:
-
Culture human cancer cells (e.g., RPMI-8226) to a suitable density.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer to release the proteasomes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
In a 96-well plate, add a defined amount of cell lysate to each well.
-
Add the acetamido pyridine boronic ester or its derivatives at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to bind to the proteasome.
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion: The Strategic Advantage of the Acetamido Group
The acetamido group plays a multifaceted and strategic role in the design and application of pyridine boronic esters in drug discovery. Its influence extends from the synthetic accessibility and reactivity of these key intermediates to their ultimate biological activity. By modulating the electronic properties of the pyridine ring, providing crucial hydrogen bonding interactions with biological targets, and offering a handle for further chemical diversification, the acetamido group is a valuable substituent for medicinal chemists. The successful application of boronic acids as proteasome inhibitors in oncology underscores the potential of compounds derived from acetamido pyridine boronic esters. This technical guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these versatile chemical entities in the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for 2-Acetamidopyridine-5-boronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 2-Acetamidopyridine-5-boronic acid pinacol ester is a key building block in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of highly functionalized pyridine derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions to generate 2'-acetamido-bipyridines and related structures, which are prevalent motifs in drug discovery.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl or heteroaryl bromide or iodide) in the presence of a palladium catalyst and a base. The pinacol ester enhances the stability and handling of the boronic acid, preventing premature protodeboronation.
Data Presentation: Typical Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These data are compiled from analogous reactions in the scientific literature and represent a general guide for reaction optimization.
Table 1: Common Catalysts, Bases, and Solvents
| Catalyst | Base | Solvent System | Typical Temperature (°C) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-110 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| Pd₂(dba)₃ with a phosphine ligand | Cs₂CO₃ | THF/H₂O | 60-80 |
| Pd(OAc)₂ with a phosphine ligand | K₃PO₄ | Toluene/H₂O | 80-110 |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Variation | General Effect on Yield | Notes |
| Catalyst Loading | 1-10 mol% | Higher loading can increase reaction rate and yield, but also cost. | Typically, 2-5 mol% is a good starting point. |
| Base | Weak vs. Strong | The choice of base is crucial and substrate-dependent. Carbonates and phosphates are commonly effective. | Stronger bases are not always better and can lead to side reactions. |
| Solvent | Aprotic/Aqueous mixtures | A mixture of an organic solvent and water is often necessary to dissolve both the organic reactants and the inorganic base.[1] | The ratio of organic solvent to water can significantly impact the reaction.[1] |
| Temperature | 60-120 °C | Higher temperatures generally accelerate the reaction but can also lead to catalyst decomposition and side product formation.[1] | Optimization is often required for each specific substrate pair. |
| Ligand | Electron-rich phosphines | The choice of phosphine ligand can dramatically affect the efficiency of the catalytic cycle. | For example, SPhos and XPhos are often effective for challenging couplings. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., a substituted bromobenzene)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Caption: Key parameters influencing the yield of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Suzuki Coupling of 2-Acetamidopyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Acetamidopyridine-5-boronic acid pinacol ester. This versatile building block is instrumental in the synthesis of 2-acetamido-5-arylpyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is catalyzed by a palladium complex and requires a base. This compound is a stable and effective coupling partner for the synthesis of biaryl compounds containing a pyridine moiety. These structures are prevalent in a wide array of biologically active molecules. The acetamido group can influence the electronic properties of the pyridine ring and provide a handle for further functionalization or act as a key pharmacophoric element.
Applications in Drug Discovery: Kinase Inhibition
The 2-acetamido-5-arylpyridine scaffold is a recognized pharmacophore in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. By inhibiting specific kinases, it is possible to modulate these signaling cascades and achieve a therapeutic effect.
One such critical signaling cascade is the JAK/STAT pathway, which is central to the signaling of numerous cytokines and growth factors involved in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The 2-acetamido-5-arylpyridine core can be tailored to interact with the ATP-binding site of kinases such as Janus kinases (JAKs), thereby inhibiting their activity and blocking the downstream signaling cascade.
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and its inhibition.
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of pyridine boronic esters.[1][2][3]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The reaction concentration is generally between 0.1 and 0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 16 | 78 |
| 3 | 1-Bromo-3-fluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DME/H₂O (5:1) | 85 | 8 | 92 |
| 4 | 1-Bromo-4-cyanobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 10 | 75 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 65 |
Note: The yields presented in this table are compiled from literature precedents for similar Suzuki coupling reactions and serve as a general guide. Actual yields may vary.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-acetamido-5-arylpyridines. These compounds are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors targeting pathways such as the JAK/STAT signaling cascade. The provided protocols and data serve as a foundation for researchers to explore the synthesis and therapeutic potential of this important class of molecules.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and a comparative overview of palladium catalysts for the coupling of 2-Acetamidopyridine-5-boronic acid pinacol ester with various aryl and heteroaryl halides. The resulting 5-aryl-2-acetamidopyridine scaffold is a prevalent motif in medicinal chemistry, appearing in numerous biologically active compounds. The use of the pinacol ester of the boronic acid offers enhanced stability, mitigating protodeboronation that can be a challenge with heteroaryl boronic acids.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic acid ester, facilitating the transfer of the aryl group to the palladium center during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Palladium Catalysts and Reaction Conditions
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The following table summarizes various conditions for the Suzuki-Miyaura coupling of heteroaryl boronic acid pinacol esters with aryl halides, providing a comparative overview to guide catalyst selection. While these examples do not exclusively use this compound, they provide a strong starting point for optimization.
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) |
| Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12-24 | Heteroaryl Bromide | 60-89 |
| Pd(PPh₃)₄ (7) | PPh₃ | K₃PO₄ (2) | 1,4-Dioxane/H₂O | Reflux | >20 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37-72 |
| Pd₂(dba)₃ (2) / P(t-Bu)₃ (3) | P(t-Bu)₃ | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | 3-chloroindazole | High |
| XPhos Pd G2 (1-1.5) | XPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | Chloroindoles | 91-99 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5-10 mol%)
-
Sodium phosphate (Na₃PO₄) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (0.10 equiv), and Na₃PO₄ (3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.1 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-7 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
In a Schlenk flask, combine the aryl/heteroaryl halide (1.0 equiv), this compound (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.07 equiv) to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically >20 hours).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Troubleshooting
The success of the Suzuki-Miyaura coupling is contingent on careful experimental setup and execution. The following diagram illustrates a general workflow and a troubleshooting guide for common issues.
Caption: A typical experimental workflow and troubleshooting guide for Suzuki-Miyaura coupling.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust method for the synthesis of 5-aryl-2-acetamidopyridine derivatives. The selection of an appropriate palladium catalyst, such as Pd(dppf)Cl₂ or a system generated from a palladium precursor and a bulky phosphine ligand, along with careful optimization of the base and solvent, is key to achieving high yields. The provided protocols offer a solid foundation for researchers to develop and execute these important transformations in the pursuit of novel chemical entities for drug discovery and development.
Application Notes and Protocols: 2-Acetamidopyridine-5-boronic acid pinacol ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidopyridine-5-boronic acid pinacol ester is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many biologically active compounds. The pyridine moiety within this reagent is a common scaffold in numerous approved drugs, and its derivatives have shown a wide range of therapeutic potential.
These application notes provide a detailed overview of the use of this compound in the synthesis of potent enzyme inhibitors, with a specific focus on its application in the development of Phosphoinositide 3-kinase (PI3K) inhibitors for cancer therapy.
Application: Synthesis of PI3Kα Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway is a hallmark of many human cancers, making PI3K isoforms, particularly PI3Kα, attractive targets for cancer drug discovery.[1][2]
This compound serves as a key reagent in the synthesis of substituted Imidazo[1,2-a]pyridine derivatives that have demonstrated potent and selective inhibition of PI3Kα.[1][2][3] The 2-acetamidopyridine moiety can be crucial for establishing key interactions within the enzyme's active site.
Quantitative Data: Biological Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro biological activity of a series of Imidazo[1,2-a]pyridine-based PI3Kα inhibitors. The synthesis of these compounds can be achieved through a Suzuki-Miyaura coupling reaction between a suitable bromo-imidazo[1,2-a]pyridine core and various boronic acid pinacol esters, including this compound.
Table 1: In Vitro PI3Kα Inhibitory Activity [1]
| Compound ID | R Group | PI3Kα IC50 (nM) |
| 35 | 2-acetamido-5-pyridinyl | 150 |
| 36 | 4-(methylsulfonyl)phenyl | >1000 |
| 37 | 4-morpholinophenyl | 350 |
| 38 | 4-(dimethylamino)phenyl | 680 |
Table 2: In Vitro Antiproliferative Activity against Human Cancer Cell Lines [1]
| Compound ID | T47D (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | OVCAR-3 (Ovarian Cancer) IC50 (µM) |
| 35 | 7.9 | 9.4 | 15.2 | 12.8 |
| 36 | >50 | >50 | >50 | >50 |
| 37 | 12.5 | 15.8 | 23.4 | 18.9 |
| 38 | 20.1 | 28.3 | 35.7 | 31.6 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide (e.g., 8-bromo-imidazo[1,2-a]pyridine derivative) with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask. The reaction mixture should be stirred to ensure proper mixing.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetamidopyridine-5-boronic acid pinacol ester in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (fragments) to identify hits that bind to a biological target with high ligand efficiency. 2-Acetamidopyridine-5-boronic acid pinacol ester is a versatile fragment that incorporates key features amenable to FBDD. The acetamidopyridine scaffold is a common motif in kinase inhibitors, while the boronic acid pinacol ester functionality can participate in Suzuki-Miyaura cross-coupling reactions, enabling rapid chemical elaboration of fragment hits. Boronic acids themselves can also form reversible covalent bonds with nucleophilic residues in a protein's binding site, providing a strong anchor for fragment binding.[1]
This document provides detailed application notes and protocols for the use of this compound in a fragment-based drug discovery campaign targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[2][3]
Target Profile: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[2][3] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[4] As such, IRAK4 represents an attractive therapeutic target for the development of novel anti-inflammatory agents and cancer therapeutics. The development of both selective inhibitors and Proteolysis Targeting Chimeras (PROTACs) for IRAK4 is an active area of research.[4]
IRAK4 Signaling Pathway
Caption: IRAK4-mediated signaling pathway.
Application 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique for detecting and quantifying biomolecular interactions in real-time without the need for labels. It is well-suited for fragment screening due to its ability to detect weak binding events.[5]
Experimental Protocol: SPR-based Fragment Screening
1. Materials and Reagents:
-
Recombinant human IRAK4 kinase domain (sufficient purity and concentration)
-
This compound and other fragment library compounds
-
SPR instrument (e.g., Biacore™)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
DMSO (for fragment solubilization)
2. Workflow:
Caption: Workflow for SPR-based fragment screening.
3. Detailed Methodology:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant IRAK4 (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Library Preparation:
-
Prepare a stock solution of this compound and other fragments at 10 mM in 100% DMSO.
-
For the binding level screen, dilute the fragments into the running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is consistent and low (e.g., ≤ 2%).
-
-
Screening and Validation:
-
Clean Screen: Inject the fragment solutions over the reference surface to identify and exclude non-specific binders.
-
Binding Level Screen: Inject the fragments over both the IRAK4-immobilized and reference surfaces. Monitor the change in response units (RU). Fragments showing a significant response on the active surface compared to the reference are considered primary hits.
-
Affinity Screen: For the identified hits, perform a dose-response analysis by injecting a series of concentrations (e.g., 8-point dilution series from 1 mM to 7.8 µM) to determine the equilibrium dissociation constant (Kd).
-
Data Presentation
Table 1: Hypothetical SPR Screening Results for Fragments Targeting IRAK4
| Fragment ID | Structure | Molecular Weight (Da) | Screening Concentration (µM) | Response (RU) | Kd (µM) | Ligand Efficiency (LE) |
| F001 | This compound | 262.11 | 200 | 45 | 150 | 0.35 |
| F002 | 2-Aminopyridine | 94.12 | 200 | 20 | 800 | 0.45 |
| F003 | Phenylboronic acid pinacol ester | 204.08 | 200 | 15 | >1000 | - |
| F004 | Indazole | 118.14 | 200 | 35 | 250 | 0.41 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKd) / N, where N is the number of heavy atoms.
Application 2: Hit-to-Lead Optimization
Once a fragment hit like this compound is identified and validated, the next step is to elaborate its structure to improve potency and selectivity. The boronic acid pinacol ester moiety is particularly useful for this purpose, serving as a handle for Suzuki-Miyaura cross-coupling reactions.
Logical Workflow for Hit Elaboration
Caption: Hit-to-lead optimization workflow.
Protocol: Suzuki-Miyaura Coupling for Analog Synthesis
1. General Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired coupled product.
Table 2: Structure-Activity Relationship (SAR) of 2-Acetamidopyridine Derivatives against IRAK4
| Compound | R Group (at 5-position) | IRAK4 IC50 (nM) | Kinase Selectivity |
| Hit (F001) | -B(pin) | 150,000 | - |
| Analog 1 | Phenyl | 5,200 | Moderate |
| Analog 2 | 3-Fluorophenyl | 1,800 | Good |
| Analog 3 | 2-Aminopyrimidine | 450 | Excellent |
| Zimlovisertib | Complex lactam-containing moiety | 11 | High |
Note: Data for analogs are hypothetical but representative of a typical SAR progression. Zimlovisertib data is for illustrative purposes of a highly optimized IRAK4 inhibitor.[6]
Conclusion
This compound is a valuable fragment for FBDD campaigns, particularly for targets like kinases where the pyridine scaffold is a known pharmacophore. Its utility is enhanced by the presence of the boronic acid pinacol ester, which not only provides a potential binding interaction but also serves as a versatile chemical handle for rapid hit-to-lead optimization via Suzuki-Miyaura cross-coupling. The protocols and workflows outlined in this document provide a framework for the successful application of this fragment in the discovery of novel therapeutics targeting IRAK4 and other clinically relevant proteins.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Acetamidopyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
This document provides detailed application notes and protocols for the use of 2-Acetamidopyridine-5-boronic acid pinacol ester, a key building block for the introduction of the 2-acetamidopyridine moiety into biaryl structures. This particular substituent is of significant interest in drug development due to its hydrogen bonding capabilities and its presence in various kinase inhibitors and other therapeutic agents. These protocols are intended to guide researchers in the efficient synthesis and application of this versatile reagent.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 2-amino-5-bromopyridine. The first step involves the acetylation of the amino group, followed by a palladium-catalyzed Miyaura borylation.[1]
Protocol 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide
Materials:
-
2-amino-5-bromopyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-5-bromopyridine in dichloromethane in a round-bottom flask.
-
At room temperature, add acetic anhydride to the solution.
-
Stir the reaction mixture for 2-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain N-(5-bromopyridin-2-yl)acetamide.
Protocol 2: Synthesis of this compound
Materials:
-
N-(5-bromopyridin-2-yl)acetamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add N-(5-bromopyridin-2-yl)acetamide (1.0 equiv.), bis(pinacolato)diboron (1.0 equiv.), and potassium acetate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add Pd(dppf)Cl₂ (0.01-0.03 equiv.) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 18-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). A yield of approximately 89% can be expected.[1]
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 2-Acetamidopyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and reaction conditions for the palladium-catalyzed coupling of various aryl halides with 2-Acetamidopyridine-5-boronic acid pinacol ester. This specific coupling is of significant interest in medicinal chemistry and drug development, as the resulting 2-acetamido-5-arylpyridine scaffold is a key structural motif in numerous biologically active compounds. The pinacol ester of the boronic acid is often favored due to its stability, ease of handling, and compatibility with a wide range of reaction conditions compared to the free boronic acid.[2][3]
The general transformation is illustrated below:
Image: General reaction scheme for the Suzuki-Miyaura coupling of an aryl halide with this compound.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. This document outlines optimized conditions and provides a general protocol based on established literature for similar heteroaryl coupling reactions.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the coupling of this compound with a variety of aryl halides. The choice of catalyst and base can be critical, with palladium complexes bearing phosphine ligands being widely used.[1] Common bases include phosphates and carbonates, which facilitate the crucial transmetalation step in the catalytic cycle.[2][4]
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Basis |
| 4-Bromotoluene | Pd(dppf)Cl₂ (10%) | Na₃PO₄ (3) | Dioxane / H₂O (4:1) | 100 | 12 | 85-95 | Based on conditions for similar heteroaryl boronates[5][6] |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5%) | K₃PO₄ (2) | 1,4-Dioxane | 90 | 16 | 80-90 | Adapted from protocols for aryl bromides[7] |
| 1-Bromo-3-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (10%) | Na₃PO₄ (3) | Dioxane / H₂O (4:1) | 100 | 12 | 75-85 | Electron-deficient aryl halides often couple efficiently[5][6] |
| 4-Chlorobenzonitrile | Pd(dppf)Cl₂ (10%) | Na₃PO₄ (3) | Dioxane / H₂O (4:1) | 100 | 18 | 60-70 | Aryl chlorides are less reactive and may require longer times[8] |
| 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (5%) | Na₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 70-80 | Conditions suitable for heteroaryl halides[8] |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5%) | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 90-98 | Aryl iodides are typically the most reactive partners |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
This section provides a detailed, generalized protocol for performing the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₃PO₄ or Na₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, potentially with water)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), the chosen base (e.g., Na₃PO₄, 1.5 mmol, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe. A mixture of dioxane and water is often beneficial when using boronic acid pinacol esters.[5][6]
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 8-18 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the limiting aryl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-acetamido-5-arylpyridine product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and MS).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Acetamidopyridine-5-boronic acid pinacol ester as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidopyridine-5-boronic acid pinacol ester is a key building block in modern medicinal chemistry, primarily utilized for the synthesis of complex pharmaceutical intermediates. Its structure, featuring a protected aminopyridine core and a versatile boronic ester functional group, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The acetamido group serves as a protected amine, which can be readily deprotected in a subsequent step to yield a primary amine, a common pharmacophore in many drug candidates. This application note provides detailed protocols for the use of this compound in the synthesis of 5-aryl-2-aminopyridine derivatives, which are valuable intermediates in drug discovery.
Key Applications
The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of an acetamidopyridine moiety onto various aromatic and heteroaromatic scaffolds. The resulting 5-aryl-2-acetamidopyridines can be further modified, with the most common subsequent step being the deacetylation to reveal the 2-aminopyridine group. 5-Aryl-2-aminopyridine derivatives are known to possess a wide range of pharmacological activities and are key components of numerous clinical and pre-clinical drug candidates.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-2-fluorobenzene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The typical reaction concentration is 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(5-arylpyridin-2-yl)acetamide.
Deacetylation Protocol
This protocol describes the deprotection of the acetamido group to yield the corresponding 2-aminopyridine derivative.
Materials:
-
N-(5-arylpyridin-2-yl)acetamide
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide solution (e.g., 2 M)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-(5-arylpyridin-2-yl)acetamide in ethanol in a round-bottom flask.
-
Add an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with an aqueous sodium hydroxide solution until the pH is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-arylpyridin-2-amine can be further purified by crystallization or column chromatography if necessary.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction of this compound with various aryl bromides, based on typical literature procedures.
| Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-fluorobenzene | N-(5-(2-fluorophenyl)pyridin-2-yl)acetamide | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 85 |
| 1-Bromo-4-methoxybenzene | N-(5-(4-methoxyphenyl)pyridin-2-yl)acetamide | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 4 | 92 |
| 3-Bromopyridine | N-(5-(pyridin-3-yl)pyridin-2-yl)acetamide | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 78 |
| 1-Bromo-3,5-dimethylbenzene | N-(5-(3,5-dimethylphenyl)pyridin-2-yl)acetamide | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 88 |
Visualizations
Experimental Workflow for the Synthesis of 5-Aryl-2-aminopyridine
Caption: Synthetic workflow for 5-Aryl-2-aminopyridine.
Logical Relationship of Suzuki-Miyaura Coupling Components
Caption: Key components of the Suzuki-Miyaura coupling.
Example Signaling Pathway: Inhibition of a Kinase by a 5-Aryl-2-aminopyridine Derivative
Many 5-aryl-2-aminopyridine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The following diagram illustrates a simplified, generic kinase signaling pathway and the point of inhibition.
Caption: Inhibition of a kinase signaling pathway.
Application Notes and Protocols: The Pivotal Role of Pyridine Boronic Esters in Modern Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based chemical structures are fundamental components in a vast array of modern agrochemicals, including fungicides, herbicides, and insecticides. The nitrogen atom within the pyridine ring often plays a crucial role in the molecule's biological activity and its interaction with target enzymes or receptors. The efficient and versatile synthesis of these complex pyridine-containing molecules is therefore a cornerstone of agrochemical research and development. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, has emerged as a key technology in this field. Pyridine boronic esters, as stable and readily available coupling partners, are instrumental in the application of this methodology, enabling the construction of intricate molecular architectures with high precision and yield.[1][2][3] This document provides detailed application notes and experimental protocols for the use of pyridine boronic esters in the synthesis of agrochemical scaffolds.
Application Example: Synthesis of a 2-Arylpyridine Fungicide Core
A common structural motif found in several fungicides is the 2-arylpyridine core. This section outlines a representative synthesis of a key intermediate for such a fungicide, 2-(4-chlorophenyl)-6-methylpyridine, utilizing a Suzuki-Miyaura cross-coupling reaction between 2-chloro-6-methylpyridine and 4-chlorophenylboronic acid pinacol ester.
Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes typical yields for the Suzuki-Miyaura cross-coupling of various pyridine boronic esters with different coupling partners, demonstrating the versatility of this reaction in synthesizing diverse pyridine-containing structures relevant to agrochemicals.
| Pyridine Boronic Ester/Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 74 | |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 45 | [4] |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 48 | [4] |
| Heptyl pinacol boronic ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 74 | |
| 2-Pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 82 | [5] |
| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 74 | [5] |
Experimental Protocols
Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This protocol describes the synthesis of a pyridine boronic ester, a key reagent for the subsequent Suzuki-Miyaura coupling.
Materials:
-
Tris(3-pyridyl)boroxin·xH₂O
-
Pinacol
-
Toluene
-
Nitrogen gas
-
Standard laboratory glassware (round-bottomed flask, Dean-Stark trap, condenser)
-
Magnetic stirrer with heating
Procedure:
-
To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet, add tris(3-pyridyl)boroxin·xH₂O (3.0 g, approximately 9.1 mmol), pinacol (4.07 g, 34.4 mmol), and 120 mL of toluene.[6]
-
Heat the solution to reflux in a 120°C oil bath for 2.5 hours. The reaction is complete when the cloudy-white mixture becomes a clear solution.[6]
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield a solid residue.
-
The crude product can be purified by recrystallization from a suitable solvent like cyclohexane to afford pure 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Suzuki-Miyaura Coupling for the Synthesis of a 2-Arylpyridine Intermediate
This protocol details the synthesis of a 2-arylpyridine, a common core structure in many fungicides, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask)
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[7]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to create an oxygen-free environment.[7]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[7]
-
Place the flask in a preheated oil bath at 100°C and stir the reaction mixture vigorously for 18 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[7]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
The crude product can be purified by column chromatography on silica gel to yield the pure 2,3'-bipyridine.
Visualizations
Synthetic Workflow for a 2-Arylpyridine Agrochemical Core
Caption: General workflow for the synthesis of a 2-arylpyridine agrochemical core.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 2-Acetamidopyridine-5-boronic acid pinacol ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki coupling reactions involving 2-Acetamidopyridine-5-boronic acid pinacol ester .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers may face, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields with this substrate are common and can stem from several factors related to the unique characteristics of 2-substituted pyridines.
-
Catalyst Deactivation: The primary challenge is often the "2-pyridyl problem." The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[1]
-
Slow Transmetalation: Pyridine-derived boronic acids and esters can exhibit slow rates of transmetalation, a critical step in the catalytic cycle. This is particularly true for electron-deficient pyridines.[2][3][4]
-
Protodeboronation: The boronic ester can be cleaved from the pyridine ring and replaced with a hydrogen atom, especially in the presence of water and base.[1][5] Pinacol esters are generally more stable and less prone to this side reaction than the corresponding boronic acids, but it can still occur under harsh conditions.[5][6]
-
Homocoupling: Self-coupling of the boronic ester to form a bipyridyl byproduct can reduce the yield of the desired product. This is often exacerbated by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][5][6]
Question 2: What are the best practices for choosing a catalyst and ligand for this specific coupling?
Answer: The choice of catalyst and ligand is critical to overcome catalyst deactivation.
-
Use Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the active palladium species, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and sterically hinder the pyridine nitrogen from coordinating to the palladium center.[1][5][7]
-
Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other specialized ligands like dppf are excellent choices.[1][5][8]
-
Catalyst Choice: Pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition should be utilized.[1][2] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) state.[6][9] In some cases, increasing the catalyst loading from a typical 1-3 mol% to 5 mol% may be beneficial for challenging couplings.[1]
Question 3: How do I select the optimal base and solvent for the reaction?
Answer: The base and solvent system significantly influences the reaction outcome by affecting the rate of transmetalation and the stability of the boronic ester.
-
Base Selection: The base activates the boronic ester to form a more nucleophilic boronate species, which is essential for transmetalation.[5][10]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, including those with heteroaryl chlorides.[5][11]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective, with cesium carbonate being a stronger and sometimes more effective base.[10][12][13]
-
Fluorides (KF, CsF): Can be effective, particularly when using trifluoroborate salts, and may accelerate the reaction.[9][14]
-
-
Solvent System:
-
Anhydrous vs. Aqueous: While Suzuki couplings are known for their tolerance to water, using anhydrous solvents can minimize the risk of protodeboronation of the boronic ester.[1] However, a small amount of water can sometimes be beneficial, particularly when using boronic acids, as it can facilitate the formation of the active boronate species.[8][15]
-
Common Solvents: Aprotic polar solvents are generally preferred. Dioxane, THF, and Toluene (often in a mixture with water, e.g., 4:1 or 10:1) are common choices.[8][15][16]
-
Question 4: My reaction has stalled with unreacted starting material. What steps should I take?
Answer: The presence of unreacted starting material points towards issues with catalyst activity or reaction conditions.
-
Ensure Inert Atmosphere: Oxygen can lead to both homocoupling of the boronic ester and oxidation of the phosphine ligands, deactivating the catalyst. Ensure the reaction vessel and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[5][9]
-
Increase Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition step, especially if you are using a less reactive aryl chloride as the coupling partner.[5]
-
Switch to a More Active Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system with a bulky, electron-rich ligand such as SPhos or XPhos, paired with a suitable palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][5]
Question 5: I'm observing significant homocoupling of my boronic ester. How can this be prevented?
Answer: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow.
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes homocoupling. Rigorous degassing is crucial.[6]
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to an excess of Pd(II) species if the reduction to Pd(0) is inefficient, which can promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[5][6]
-
Control Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) is common, but a very large excess might increase the rate of homocoupling.
Data Presentation: Optimizing Reaction Components
The following tables summarize general recommendations for optimizing the Suzuki coupling of this compound based on literature for similar pyridine substrates.
Table 1: Catalyst and Ligand Screening
| Catalyst Source | Ligand | Typical Loading (mol%) | Key Advantages | Reference |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1 - 3 | Highly active for challenging substrates; bulky ligands prevent pyridine coordination. | [1][5] |
| Pd(dppf)Cl₂ | (dppf) | 2 - 5 | Bench-stable precatalyst, effective for a range of heteroaryl couplings. | [8][17] |
| Pd(PPh₃)₄ | (PPh₃) | 3 - 5 | Common Pd(0) source, but may be less effective for this specific substrate. | [8] |
Table 2: Base and Solvent System Comparison
| Base | Equivalents | Solvent System | Temperature (°C) | Comments | Reference |
| K₃PO₄ | 2 - 3 | Dioxane / H₂O (4:1) | 80 - 110 | Strong base, often effective for difficult couplings. | [8][11] |
| K₂CO₃ | 2 - 3 | Toluene / EtOH / H₂O | 80 - 100 | Common and cost-effective choice. | [10][12] |
| Cs₂CO₃ | 2 | DMF / H₂O (9:1) | RT - 100 | Stronger base, can be effective at lower temperatures. | [13] |
| Na₂CO₃ | 2 | Dioxane / H₂O | 90 - 100 | Another common inorganic base, shown to be highly effective in some systems. | [12][18] |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This is a generalized procedure and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.[5]
-
Degassing: Seal the flask and perform 3-5 cycles of vacuum backfilling with an inert gas to ensure all oxygen is removed.[5][9]
-
Solvent Addition: Add the degassed solvent via syringe.[5]
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, typically by flash column chromatography, to obtain the desired coupled product.[5]
Visualizations
Caption: The key steps of the Suzuki-Miyaura catalytic cycle, with potential catalyst inhibition shown.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarship.claremont.edu [scholarship.claremont.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Base Selection for Reactions with 2-Acetamidopyridine-5-boronic acid pinacol ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing base selection in Suzuki-Miyaura coupling reactions involving 2-Acetamidopyridine-5-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle, primarily responsible for the activation of the boronic acid pinacol ester. It facilitates the formation of a more nucleophilic boronate "ate" complex ([R-B(OR)3]⁻), which is necessary for the crucial transmetalation step with the palladium catalyst. An appropriate base can significantly enhance the reaction rate and overall yield.
Q2: How does the 2-acetamido group on the pyridine ring affect the reaction?
A2: The 2-acetamido group can influence the reaction in several ways. As an electron-donating group, it can increase the electron density of the pyridine ring, which may affect the reactivity of the boronic ester. Importantly, studies have shown that acetamide-functionalized substrates can successfully undergo Suzuki-Miyaura coupling without the need for protection of the NH group.[1] However, the nitrogen of the acetamido group or the adjacent pyridine nitrogen could potentially coordinate with the palladium catalyst, a phenomenon known as the "2-pyridyl problem," which might lead to catalyst inhibition.[2] Careful selection of ligands and reaction conditions can often mitigate this issue.
Q3: Is this compound prone to protodeboronation?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction for heteroaryl boronic acids, often accelerated by strong bases and aqueous conditions.[3] Pyridine boronic acids can be particularly susceptible.[3] Using the pinacol ester form of the boronic acid, as you are, significantly enhances its stability and reduces the risk of protodeboronation compared to the free boronic acid.[4] Nevertheless, prolonged reaction times at high temperatures in the presence of a strong base and water can still lead to some degree of this side reaction.
Q4: Which type of base is generally recommended for substrates with potentially sensitive functional groups like amides?
A4: For substrates containing base-sensitive functional groups, it is advisable to start with milder inorganic bases. Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are generally effective without causing hydrolysis of amide bonds. Strong bases like hydroxides (NaOH, KOH) should be used with caution as they can promote side reactions.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Base | The selected base may be too weak or have poor solubility in the solvent system. |
| 1. Screen Different Bases: Test a range of bases with varying strengths and cations (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). See the Base Screening Protocol below. | |
| 2. Optimize Solvent: Ensure the solvent system facilitates some solubility of the base. For inorganic bases, aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) are common. For anhydrous conditions, consider a soluble organic base or specialized systems.[5] | |
| Catalyst Inhibition | The pyridine nitrogen or acetamido group may be coordinating to the palladium center, inhibiting catalytic activity. |
| 1. Change Ligand: Switch to a more electron-rich and sterically bulky ligand (e.g., a Buchwald ligand like SPhos or XPhos) which can promote the desired catalytic steps and minimize catalyst inhibition. | |
| 2. Use a Different Palladium Precatalyst: Modern precatalysts are designed for challenging substrates and can be more effective. | |
| Poor Reagent Quality | Degradation of the boronic ester or impurities in starting materials or solvents. |
| 1. Verify Reagent Purity: Use freshly purchased or properly stored this compound. | |
| 2. Use Anhydrous & Degassed Solvents: Oxygen can lead to catalyst decomposition and homocoupling of the boronic ester. Ensure solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). |
Issue 2: Significant Protodeboronation Observed
| Potential Cause | Troubleshooting Steps |
| Base is too Strong or Reaction Conditions too Harsh | High temperatures and strong aqueous bases can accelerate the cleavage of the C-B bond. |
| 1. Use a Milder Base: Switch to a weaker base such as K₂CO₃ or even NaHCO₃. | |
| 2. Lower Reaction Temperature: If possible, reduce the reaction temperature and monitor for a longer duration. | |
| 3. Use Anhydrous Conditions: Eliminating water, the proton source for this side reaction, can be highly effective. This may require using a non-aqueous soluble base (e.g., TMSOK) or KF.[5] |
Data Presentation: Base Selection Comparison
The optimal base for Suzuki-Miyaura couplings is highly substrate-dependent. The following table summarizes common bases and their general applicability, providing a starting point for optimization with this compound.
| Base | Typical Equivalents | Common Solvents | Temperature (°C) | Comments |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene | 80 - 110 | Often a very effective and reliable choice for challenging substrates, including heteroaryl boronic acids. |
| Cs₂CO₃ | 2.0 | Dioxane, DMF, THF | 80 - 110 | More soluble in organic solvents than other carbonates; can be highly effective when other bases fail. |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | A standard, cost-effective, and milder base. A good first choice for screening.[1][6] |
| Na₂CO₃ | 2.0 | Toluene/EtOH/H₂O | 80 - 110 | Another common and mild base, successfully used for coupling acetamide-containing substrates.[1] |
| Na₃PO₄ | 3.0 | Dioxane/H₂O | 65 - 100 | Found to be optimal in some heteroaryl coupling reactions, particularly with added water.[7] |
| KF | 2.0 - 3.0 | THF, Dioxane (anhydrous) | 60 - 80 | A mild base, often used under anhydrous conditions to protect base-sensitive groups and minimize protodeboronation. |
Experimental Protocols
General Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol outlines a procedure for testing the efficacy of different bases for the coupling of this compound with an aryl halide (e.g., Aryl Bromide).
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Selected Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Reaction vials, magnetic stir bars, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a series of oven-dried reaction vials, each equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv) and this compound (1.2 equiv).
-
Base Addition: To each respective vial, add a different base to be screened (e.g., K₃PO₄ in vial 1, Cs₂CO₃ in vial 2, K₂CO₃ in vial 3), typically 2.0-3.0 equivalents.
-
Inert Atmosphere: Seal the vials with septum caps and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to each vial.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Place the vials in a preheated reaction block or oil bath (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 4-16 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of the product.
-
Workup & Analysis: Upon completion, cool the reactions to room temperature. Dilute a small aliquot from each vial with a suitable solvent (e.g., Ethyl Acetate), filter, and analyze by LC-MS or ¹H NMR to compare the conversion to the desired product.
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle highlighting the crucial role of the base in activating the boronic ester for transmetalation.
Caption: A logical workflow for troubleshooting and optimizing base selection in a Suzuki-Miyaura coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Preventing protodeboronation of 2-Acetamidopyridine-5-boronic acid pinacol ester
This guide provides researchers, scientists, and drug development professionals with technical support for handling 2-Acetamidopyridine-5-boronic acid pinacol ester, focusing on the prevention of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the starting material, leading to reduced yields of the desired product and the formation of 2-acetamidopyridine as a byproduct, which can complicate purification. Heteroaromatic boronic acids, particularly those containing a pyridine ring, are especially susceptible to this decomposition pathway.[2][3]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several experimental factors can accelerate the rate of protodeboronation:
-
Presence of Water: Water can serve as a proton source for the reaction. While pinacol esters are more stable than their corresponding boronic acids, they can hydrolyze back to the more reactive boronic acid, especially under basic conditions.[4][5][6]
-
High Temperatures: Elevated reaction temperatures significantly increase the rate of protodeboronation.[5][7]
-
Base Selection: The type and strength of the base are critical. Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can promote the decomposition of the boronic ester.[2][5]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic ester is exposed to potentially degrading reaction conditions for a longer period, increasing the likelihood of protodeboronation.[2][5]
-
pH: For pyridine-based boronic acids, the pH of the medium is crucial. Under neutral pH conditions, a reactive zwitterionic species can form, which is prone to rapid protodeboronation. Both acidic and basic conditions can suppress the formation of this intermediate.[1][2]
Q3: How does using a pinacol ester help prevent protodeboronation compared to the free boronic acid?
A3: Converting the boronic acid to its pinacol ester is a highly effective strategy for increasing stability.[7] The pinacol group provides steric bulk around the boron atom, which hinders the approach of water and other species that can initiate protodeboronation.[8] Furthermore, derivatives like pinacol esters or MIDA boronates can act as "slow-release" sources of the boronic acid during the reaction, keeping the concentration of the more unstable free boronic acid low at any given time.[1][7]
Q4: What are the optimal storage and handling conditions for this compound?
A4: To ensure the longevity and reactivity of the compound, it should be handled as an air- and moisture-sensitive reagent. Optimal storage conditions include keeping the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere such as argon or nitrogen.[4]
Q5: What are the tell-tale signs of significant protodeboronation in my reaction mixture?
A5: The most direct evidence of protodeboronation is the detection of the corresponding byproduct, 2-acetamidopyridine, in your reaction mixture via analytical techniques like TLC, LC-MS, or NMR. This will be accompanied by a lower-than-expected yield of your desired cross-coupled product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant formation of 2-acetamidopyridine. | Protodeboronation is occurring at a high rate. | 1. Optimize the base: Switch from strong bases (NaOH, KOH) to milder ones like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[5][7] 2. Lower the temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[5][7] 3. Ensure anhydrous conditions: Use anhydrous solvents and dry all glassware thoroughly. Consider adding activated molecular sieves.[5] 4. Improve catalyst efficiency: Use a highly active catalyst system (e.g., a pre-formed Pd(0) catalyst with a robust phosphine ligand) to ensure the cross-coupling reaction outcompetes protodeboronation.[2][5] |
| Reaction is sluggish or fails to go to completion. | 1. Inefficient catalyst system. 2. Catalyst deactivation. | 1. Screen different catalysts/ligands: Not all systems are optimal for every substrate. Buchwald-type biarylphosphine ligands are often effective.[5] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion. 3. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of nitrogen or argon to prevent catalyst oxidation. |
| Formation of significant homocoupling byproducts. | Presence of oxygen. Sub-optimal stoichiometry. | 1. Improve degassing: Ensure all components are rigorously deoxygenated. 2. Adjust stoichiometry: Using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) can sometimes minimize aryl halide homocoupling. |
Visualizations
Caption: Competing pathways in Suzuki-Miyaura coupling reactions.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. keyorganics.net [keyorganics.net]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
Technical Support Center: 2-Acetamidopyridine-5-boronic acid pinacol ester in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Acetamidopyridine-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Coupled Product
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings involving heteroaryl boronic esters like this compound are a frequent challenge. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or degradation of the boronic ester. Here is a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. The nitrogen atom in the pyridine ring can coordinate with the palladium center, leading to catalyst inhibition.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle. If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species.
-
-
Base Selection: The base plays a crucial role in the transmetalation step but can also promote side reactions.
-
Recommendation: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point. Strong bases like sodium hydroxide (NaOH) can accelerate the decomposition of the boronic ester.
-
-
Solvent and Temperature: The reaction medium and temperature significantly impact both the desired reaction rate and the rate of side reactions.
-
Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is common. However, for sensitive substrates prone to protodeboronation, minimizing the water content or using anhydrous conditions might be beneficial. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition.
-
-
Degassing: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic ester.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
Issue 2: Significant Formation of 2-Acetamidopyridine (Protodeboronation Product)
Question: I am observing a significant amount of 2-acetamidopyridine in my reaction mixture, indicating protodeboronation of my starting material. How can I minimize this side reaction?
Answer: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a major competing pathway, especially with electron-deficient heteroaryl boronic esters.[1] Here’s how to address it:
-
Reaction Kinetics: The goal is to accelerate the rate of the Suzuki coupling so that it outpaces protodeboronation.
-
Recommendation: Use a highly active catalyst system to speed up the cross-coupling. Increasing the catalyst loading slightly may also be beneficial.
-
-
Role of Water: Water is a common proton source for protodeboronation.
-
Recommendation: While a small amount of water can be beneficial for some Suzuki couplings, excess water will promote this side reaction.[1] Try reducing the amount of water or using anhydrous solvents. The addition of molecular sieves can help to scavenge trace amounts of water.
-
-
Base Choice: As mentioned, the base can influence the rate of protodeboronation.
-
Recommendation: Use milder, non-hydroxide bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions I should be aware of when using this compound?
A1: The three most common side reactions are:
-
Protodeboronation: Cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-acetamidopyridine.[1]
-
Homocoupling: The coupling of two molecules of the boronic ester to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.
Q2: Is the pinacol ester of 2-Acetamidopyridine-5-boronic acid significantly more stable than the corresponding boronic acid?
A2: Yes, in general, pinacol esters are more stable than their corresponding boronic acids.[2] They are less prone to protodeboronation and are often easier to handle and purify. However, they are not completely immune to decomposition, especially under harsh basic conditions or at elevated temperatures.
Q3: Can I use any palladium catalyst for this reaction?
A3: While many palladium catalysts can effect Suzuki-Miyaura couplings, reactions involving heteroaryl boronic esters often require more specialized systems. Standard catalysts like Pd(PPh₃)₄ may give lower yields. It is recommended to use catalyst systems with bulky, electron-rich ligands that are known to be effective for challenging substrates.
Q4: How critical is the purity of this compound for the success of the reaction?
A4: The purity of the boronic ester is very important. Impurities can interfere with the catalyst and lead to lower yields and the formation of byproducts. It is advisable to use a high-purity reagent and to store it under an inert atmosphere, protected from moisture.
Data Presentation
The following tables summarize qualitative trends and provide a comparison of reaction parameters for Suzuki-Miyaura couplings of analogous heteroaryl boronic esters. This data can guide the optimization of your reaction with this compound.
Table 1: Comparison of Bases for a Representative Heteroaryl Boronic Ester Coupling
| Base | Relative Yield | Comments |
| K₃PO₄ | High | Often a good choice for sensitive substrates. |
| Cs₂CO₃ | High | Effective, but can be more expensive. |
| K₂CO₃ | Moderate to High | A common and cost-effective option. |
| NaOH | Low to Moderate | Strong base, can increase protodeboronation. |
| Et₃N | Low | Generally not basic enough for efficient transmetalation. |
Note: The optimal base is substrate-dependent and should be determined empirically.
Table 2: Comparison of Catalyst Systems for a Representative Heteroaryl Boronic Ester Coupling
| Catalyst System (Pd Precatalyst + Ligand) | Relative Activity | Comments |
| Pd₂(dba)₃ + SPhos | Very High | Buchwald system, excellent for challenging substrates. |
| Pd(OAc)₂ + XPhos | Very High | Another highly active Buchwald system. |
| PdCl₂(dppf) | Moderate to High | A robust and commonly used catalyst system. |
| Pd(PPh₃)₄ | Low to Moderate | May require higher temperatures and give lower yields. |
Note: Catalyst loading and the specific choice of ligand within a class can significantly impact the reaction outcome.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling of a heteroaryl boronic acid pinacol ester with an aryl bromide. This should be considered a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts related to the side reactions and troubleshooting of the Suzuki-Miyaura coupling of this compound.
References
Technical Support Center: Enhancing the Stability of Pyridine Boronic Esters in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of pyridine boronic esters in solution. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyridine boronic esters?
A1: Pyridine boronic esters are susceptible to several degradation pathways, with the most common being:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond. 2-Pyridylboronic acids are particularly prone to this degradation pathway.[1][2]
-
Hydrolysis: The boronic ester can hydrolyze back to the corresponding boronic acid and diol, especially in the presence of water. This is a reversible process, but the resulting boronic acid may be less stable.[3]
-
Oxidation: The carbon-boron bond can be oxidized, leading to the formation of various byproducts.
Q2: Why are 2-pyridyl boronic esters notoriously unstable compared to their 3- and 4-pyridyl counterparts?
A2: The instability of 2-pyridyl boronic esters is primarily due to their susceptibility to protodeboronation.[4] The nitrogen atom at the 2-position can participate in a zwitterionic intermediate that facilitates the cleavage of the C-B bond.[1] 3- and 4-pyridyl boronic acids and their esters generally exhibit greater stability.[4]
Q3: What are the most effective strategies to improve the stability of pyridine boronic esters?
A3: The most common and effective strategies involve converting the boronic acid to a more stable ester derivative. These include:
-
Pinacol Esters (Bpin): While widely used, they can be susceptible to hydrolysis.[3]
-
N-methyliminodiacetic acid (MIDA) Esters: These form a stable, crystalline solid that protects the boronic acid from degradation under many reaction conditions. The boronic acid can be slowly released in situ for subsequent reactions.[5][6]
-
Diethanolamine (DEA) Esters: These form stable, crystalline adducts that are often easily handled and can be used directly in reactions like the Suzuki-Miyaura coupling.[7][8]
Q4: How does pH affect the stability of pyridine boronic esters?
A4: The pH of the solution can significantly impact stability. For 2-pyridylboronic acids, rapid protodeboronation is often observed under neutral pH conditions. Both acidic and basic conditions can slow this degradation by shifting the equilibrium away from the reactive zwitterionic species.[1] However, strongly basic conditions can also promote hydrolysis of the ester.[1]
Troubleshooting Guides
Troubleshooting Low Yields in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling reactions involving pyridine boronic esters are a frequent issue, often linked to the instability of the boronic ester.
| Symptom | Potential Cause | Suggested Solution |
| Significant amount of protodeboronated pyridine byproduct observed. | Protodeboronation of the pyridine boronic ester. | 1. Switch to a more stable boronic ester derivative: Use a MIDA or diethanolamine ester instead of the pinacol ester or the free boronic acid.[1] 2. Optimize reaction conditions: Lower the reaction temperature and carefully select the base. In some cases, avoiding aqueous bases can be beneficial.[1] 3. Use a highly active catalyst: A catalyst that promotes rapid cross-coupling can outcompete the degradation of the boronic ester.[1] |
| Starting materials remain largely unreacted. | 1. Catalyst deactivation by the pyridine nitrogen. 2. Low reactivity of the coupling partner (e.g., an aryl chloride). | 1. Choose an appropriate ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can prevent catalyst inhibition.[2] 2. Increase catalyst loading: A modest increase may improve conversion.[1] 3. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents to prevent catalyst oxidation.[1] |
| Formation of homocoupling byproducts. | Presence of oxygen in the reaction mixture. | 1. Rigorous degassing: Ensure the reaction setup is free of oxygen.[1] 2. Adjust stoichiometry: Using a slight excess of the boronic ester can sometimes minimize homocoupling of the aryl halide.[1] |
Logical Workflow for Troubleshooting Suzuki Coupling Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: The "2-Pyridyl Problem" in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges researchers, scientists, and drug development professionals encounter with the "2-pyridyl problem" in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" in cross-coupling reactions?
A1: The "2-pyridyl problem" refers to a collection of challenges that lead to low yields and poor reproducibility in transition-metal-catalyzed cross-coupling reactions involving a 2-substituted pyridine ring.[1][2][3][4][5] The primary issues are twofold:
-
Catalyst Poisoning: The nitrogen atom of the 2-pyridyl substrate can coordinate to the palladium catalyst, forming an inactive complex and effectively "poisoning" it.[6][7][8]
-
Instability of Coupling Partners: 2-Pyridyl organometallic reagents, particularly 2-pyridylboronic acids used in Suzuki-Miyaura coupling, are often unstable and prone to side reactions like protodeboronation.[1][2][4][9]
Q2: Why is my Suzuki-Miyaura coupling with a 2-pyridylboronic acid failing or giving low yields?
A2: Low yields in this specific reaction are a hallmark of the "2-pyridyl problem". The primary reasons include:
-
Protodeboronation: 2-Pyridylboronic acids are susceptible to rapid cleavage of the C-B bond, especially in the presence of water or other protic species, which leads to the formation of unsubstituted pyridine as a byproduct.[1][2][9]
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.[6]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[10]
Q3: What are the signs of catalyst poisoning in my reaction?
A3: Catalyst poisoning can manifest in several ways:
-
Formation of Palladium Black: A fine black precipitate indicates that the palladium has been reduced out of the catalytic cycle and is no longer active.[6]
-
Stalled Reaction: The reaction may start but then stop before the starting materials are fully consumed.[6]
-
No Reaction: The reaction mixture may show no change, indicating the catalyst was deactivated early on.
Q4: Are there more stable alternatives to 2-pyridylboronic acids for Suzuki-Miyaura coupling?
A4: Yes, several stabilized 2-pyridylboron reagents have been developed to overcome the instability of the corresponding boronic acids. These include:
-
2-Pyridyl MIDA boronates: These are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions.[11]
-
Lithium triisopropyl 2-pyridylboronates: These reagents have shown improved stability and reactivity in Suzuki-Miyaura couplings.[10]
-
2-Pyridyl trifluoroborates: These salts can also offer enhanced stability.[12]
Q5: Beyond Suzuki-Miyaura, what other cross-coupling reactions can be used to overcome the "2-pyridyl problem"?
A5: Several other cross-coupling reactions are effective for the synthesis of 2-substituted pyridines:
-
Negishi Coupling: Utilizes more stable and reactive organozinc reagents.[2][13]
-
Stille Coupling: Employs organotin reagents, which are generally stable but have toxicity concerns.[2]
-
Sonogashira Coupling: The method of choice for synthesizing 2-alkynylpyridines.[2]
-
Buchwald-Hartwig Amination: Used for the formation of C-N bonds to the pyridine ring, though it can also be challenging due to catalyst poisoning.[6][14]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid
-
Observation: The desired 2-arylpyridine product is formed in low yield, and a significant amount of the corresponding unsubstituted pyridine (from protodeboronation of the boronic acid) is observed.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Instability of 2-pyridylboronic acid | Switch to a more stable boron reagent such as a 2-pyridyl MIDA boronate, trifluoroborate, or a pinacol ester.[9][11] |
| Catalyst Poisoning | Employ bulky, electron-rich phosphine ligands like RuPhos or XPhos to shield the palladium center and promote the desired catalytic cycle.[9][15] |
| Suboptimal Base | Screen different bases. While Na2CO3 is common, stronger bases like K3PO4 or Cs2CO3 can be more effective.[15] |
| Inefficient Catalyst System | Use a palladium precatalyst for more reliable initiation of the catalytic cycle.[16] |
Issue 2: Buchwald-Hartwig Amination of 2-Bromopyridine Stalls
-
Observation: Initial product formation is observed by TLC or LC-MS, but the reaction does not proceed to completion.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | The pyridine nitrogen is likely inhibiting the catalyst over time.[6] Increase the catalyst loading or consider a more robust ligand like Xantphos.[17] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[18] |
| Reagent Insolubility | Ensure all reagents, especially the base, are soluble in the chosen solvent. Toluene and 1,4-dioxane are good starting points.[6] |
| Thermal Decomposition of Catalyst | While heating is often necessary (80-110 °C), excessive temperatures can degrade the catalyst.[6] |
Data Summary Tables
Table 1: Comparison of Cross-Coupling Methods for the Synthesis of 2-Arylpyridines
| Entry | 2-Pyridyl Substrate | Coupling Partner | Method | Catalyst/Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | 2-Pyridylzinc pivalate | 4-Bromoacetophenone | Negishi | Pd₂(dba)₃/XPhos | - | THF | 65 | 95+ |
| 3 | 2-(Tributylstannyl)pyridine | Iodobenzene | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 85-95 |
| 4 | 2-Pyridyl MIDA boronate | 4-Chloroanisole | Suzuki | XphosPdcycle/Cu(OAc)₂ | K₃PO₄/DEA | DMF | 100 | 88 |
Data compiled from multiple sources for illustrative comparison.[2][11]
Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes
| Entry | Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | RT | 93 |
| 2 | 2-Chloro-5-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | RT | 72 |
| 3 | 2-Iodopyridine | Phenylacetylene | Pd/C, CuI | Et₃N | DMF | 80 | 92 |
| 4 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 65 | 88 |
Data compiled from multiple sources for illustrative comparison.[2]
Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling of Solid 2-Pyridylzinc Pivalates
This protocol is adapted for the coupling of air- and moisture-stable solid 2-pyridylzinc pivalates.[2]
-
To a solution of the aryl or heteroaryl halide (0.5 mmol) in THF (2 mL) is added the solid 2-pyridylzinc pivalate reagent (0.65 mmol, 1.3 equiv).
-
A solution of Pd₂(dba)₃ (0.005 mmol, 1 mol %) and XPhos (0.012 mmol, 2.4 mol %) in THF (1 mL) is then added.
-
The reaction mixture is stirred at 65 °C for 16 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous NH4Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-arylpyridine.
Protocol 2: General Procedure for Sonogashira Coupling of 2-Halopyridines
This protocol is a general method for the synthesis of 2-alkynylpyridines.[2]
-
To a solution of the 2-halopyridine (0.5 mmol) in a suitable solvent such as an ionic liquid ([TBP][4EtOV], 0.8 mL) or a mixture of THF and an amine base like triethylamine, add the terminal alkyne (1.0-1.5 equiv).
-
Add the palladium catalyst, for instance, (PPh₃)₂PdCl₂ (0.025 mmol), and a copper(I) salt like CuI (if required).
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 80 °C) until completion, monitoring by TLC or GC-MS.
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in 2-pyridyl Suzuki coupling.
Caption: The 2-pyridyl problem in the context of a generic cross-coupling cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
How to minimize homocoupling of 2-Acetamidopyridine-5-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 2-Acetamidopyridine-5-boronic acid pinacol ester during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid or its ester derivative react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-diacetamido-5,5'-bipyridine. This side reaction is problematic as it consumes the valuable boronic ester, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling of boronic acid pinacol esters?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic ester.[1] Additionally, Pd(II) precursors can directly react with the boronic ester to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1]
Q3: Are 2-pyridyl boronic esters, like this compound, particularly prone to side reactions?
A3: Yes, 2-substituted nitrogen-containing heteroaryl organoboranes can be challenging substrates in Suzuki-Miyaura reactions.[2] The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially altering the catalyst's reactivity and stability. Furthermore, these electron-deficient heteroaryl boron derivatives can undergo transmetalation at a slower rate and are susceptible to decomposition through protodeboronation, which can make side reactions like homocoupling more competitive.[2]
Q4: How does the acetamido group influence the reaction?
A4: The acetamido group is an electron-donating group, which can influence the electronic properties of the pyridine ring and the boronic ester. This can affect the rates of the key steps in the catalytic cycle, such as oxidative addition and transmetalation. While specific studies on the direct impact of the acetamido group on homocoupling for this exact molecule are not prevalent, understanding its electronic nature is crucial when optimizing reaction conditions.
Troubleshooting Guides
Issue: Significant formation of homocoupling byproduct detected by LC-MS or NMR.
This guide provides a systematic approach to troubleshoot and minimize the formation of the homocoupled dimer of this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Step 1: Rigorous Exclusion of Oxygen
Oxygen is a primary contributor to homocoupling.[1] Ensure your reaction setup is thoroughly deoxygenated.
-
Recommended Action: Employ at least three freeze-pump-thaw cycles for the solvent and reaction mixture. Alternatively, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) can be effective. Maintain a positive pressure of inert gas throughout the reaction.
| Degassing Method | Relative Effectiveness |
| Inert Gas Sparging | Good |
| Freeze-Pump-Thaw | Excellent |
Step 2: Selection of Palladium Source
Pd(II) catalyst precursors can directly promote homocoupling.[1]
-
Recommended Action: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If a Pd(II) source is unavoidable, consider the in situ reduction of the precatalyst before adding the boronic ester.
| Palladium Source | Oxidation State | Tendency for Homocoupling |
| Pd(OAc)₂ | +2 | High |
| PdCl₂(PPh₃)₂ | +2 | High |
| Pd(PPh₃)₄ | 0 | Low |
| Pd₂(dba)₃ | 0 | Low |
Step 3: Optimization of Base and Solvent
The choice of base and solvent can significantly influence the reaction outcome. For challenging substrates like 2-pyridyl boronates, milder bases are often preferred to avoid degradation.
-
Recommended Action:
-
Base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu. The use of aqueous base solutions is common, but the water content should be optimized, as excessive water can promote protodeboronation.
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are standard. Ensure the use of anhydrous solvents to minimize water-related side reactions. A co-solvent system (e.g., dioxane/water) might be necessary to dissolve the base, but the ratio should be carefully controlled.
-
Step 4: Ligand Modification
Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting homocoupling.
-
Recommended Action: Employ bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step and stabilize the Pd(0) state. For 2-pyridyl substrates, ligands like P(t-Bu)₃ have also shown effectiveness.[3]
Step 5: Temperature Adjustment
Higher temperatures can sometimes increase the rate of side reactions.
-
Recommended Action: Attempt the reaction at a lower temperature. While Suzuki-Miyaura reactions are often heated, some modern catalyst systems are highly active at room temperature. A lower temperature may slow down the homocoupling pathway more significantly than the desired cross-coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized based on the specific coupling partner and troubleshooting observations.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the aryl halide) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the degassed solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Homocoupling Side Reaction Pathway
Caption: Proposed mechanism for boronic ester homocoupling.
References
Technical Support Center: Overcoming Catalyst Poisoning with Pyridine-Containing Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming catalyst poisoning encountered during reactions involving pyridine-containing substrates. The inherent Lewis basicity of the pyridine nitrogen often leads to strong coordination with transition metal catalysts, causing deactivation and hindering reaction progress.[1] This guide offers practical solutions and detailed protocols to help you achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are catalytic reactions involving pyridine substrates so challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the metal center (commonly palladium, platinum, rhodium, or nickel) of the catalyst.[1][2] This coordination forms stable, catalytically inactive complexes, a phenomenon often referred to as catalyst poisoning.[1][3] This binding prevents reactants from accessing the catalyst's active sites, thereby inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination.[1]
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Signs of catalyst poisoning by pyridine substrates include:
-
Low or no conversion: The reaction is sluggish or fails to proceed to completion.[1][4]
-
Catalyst decomposition: The formation of a black precipitate (e.g., palladium black) indicates catalyst agglomeration into an inactive state.[1][5]
-
Stalled reaction: The reaction proceeds initially but stops before all the starting material is consumed. This can be diagnosed by monitoring the reaction kinetics, where product formation plateaus prematurely.[1]
-
Formation of side products: In some cases, side reactions like dehalogenation or homocoupling may become more prevalent as the desired catalytic cycle is inhibited.[1]
Q3: Which types of catalysts are most susceptible to poisoning by pyridines?
A3: Noble metal catalysts are particularly susceptible. Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd/C) used in cross-coupling reactions (like Suzuki, Heck, Buchwald-Hartwig) and C-H activation are frequently affected.[1][6] Similarly, catalysts used for hydrogenation, such as Platinum (e.g., PtO₂), Rhodium (e.g., Rh/C, Rh₂O₃), and Nickel, can be poisoned by pyridine and its derivatives.[2][7][8][9]
Q4: How does the position of a substituent on the pyridine ring affect catalyst poisoning?
A4: The position of substituents or the coupling site relative to the nitrogen atom significantly impacts the severity of poisoning. The "2-pyridyl problem" is a well-known challenge where the proximity of the reaction site to the nitrogen atom enhances the chelating effect, leading to more stable and inactive catalyst complexes.[1][3]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: My Suzuki-Miyaura coupling with a 2-bromopyridine substrate is failing.
-
Potential Cause: Strong coordination of the 2-pyridyl nitrogen to the palladium catalyst is likely inhibiting the catalytic cycle.[1][3] Standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ are particularly vulnerable.[6]
-
Solution 1: Switch to a Pd(0) Precursor. Using a Pd(0) source like Pd₂(dba)₃ can be more effective. The catalytic cycle can sometimes bypass the poisoning effect if the active Pd(0) species is generated efficiently.[6]
-
Solution 2: Use Bulky, Electron-Rich Ligands. Employing sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote faster catalytic turnover. This increased reaction rate can outcompete the rate of catalyst poisoning by the pyridine nitrogen.[3][5]
-
Solution 3: Use a More Stable Boronic Acid Surrogate. 2-Pyridylboronic acids are often unstable and prone to protodeboronation.[3] Using more stable surrogates like N-methyliminodiacetic acid (MIDA) boronates can improve results by slowly releasing the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[3]
Issue 2: My hydrogenation of a pyridine derivative shows low conversion.
-
Potential Cause: The pyridine substrate and the resulting piperidine product can both act as catalyst poisons, binding to the active sites on the heterogeneous catalyst surface (e.g., Pt, Pd, Rh).[2][8]
-
Solution 1: Add an Acid. Performing the hydrogenation under acidic conditions (e.g., in glacial acetic acid or with HCl) can protonate the pyridine nitrogen.[7][10] This forms a pyridinium salt, which is more reactive towards reduction and has a significantly lower affinity for the catalyst surface, thus preventing poisoning.[8][10]
-
Solution 2: Screen Different Catalysts. The choice of metal and support is critical. Rhodium catalysts (e.g., Rh₂O₃) have shown high activity for hydrogenating unprotected pyridines under mild conditions.[8][9] Ruthenium-based catalysts have also been explored.[9]
-
Solution 3: Increase Temperature and Pressure. While not always ideal, increasing the hydrogen pressure and reaction temperature can sometimes overcome the energy barrier and promote the reaction, though this may require specialized equipment.[7][9]
Issue 3: My C-H activation reaction on a pyridine-containing molecule is not working.
-
Potential Cause: In directed C-H activation, the strongly coordinating pyridine nitrogen outcompetes the directing group for binding to the catalyst, preventing the desired C-H bond cleavage.[6]
-
Solution: Employ an In Situ Catalyst Generation Strategy. A robust method involves using a Pd(0) precursor with a directing group that also acts as an anionic ligand (e.g., an N-methoxy amide group). In the presence of air as an oxidant, a reactive Pd(II) species is generated in situ and anchored near the target C-H bond. This proximity favors the desired C-H activation over catalyst sequestration by the pyridine heterocycle.[6]
Data Hub: Performance of Catalytic Systems
The following tables summarize quantitative data from various studies to provide a comparison of different strategies.
Table 1: Comparison of Palladium Catalysts in C-H Functionalization of a Pyridine Substrate
| Catalyst Source | Oxidant | Additive | Yield of Product 5m | Reference |
| Pd₂(dba)₃ | Air | - | 92% | [6] |
| Pd(OAc)₂ | Air | - | 40% | [6] |
| PdCl₂ | Air | - | No Reaction | [6] |
| Pd(TFA)₂ | Air | - | No Reaction | [6] |
| Reaction conditions: 4m (0.1 mmol), Pd catalyst (5 mol %), K₂CO₃ (2.0 equiv), Toluene (1.0 mL), 120 °C, 12 h. |
Table 2: Effect of Acid Additive on Pyridine Hydrogenation
| Catalyst | Solvent | Pressure (bar) | Temperature | Time (h) | Product | Yield | Reference |
| PtO₂ | Ethanol | 50 | Room Temp | 24 | No Reaction | - | [7] |
| PtO₂ | Glacial Acetic Acid | 50 | Room Temp | 6 | Piperidine | 92% | [7] |
| Rh₂O₃ | Methanol | 50 | 50 °C | 16 | Piperidine | 99% | [8] |
Experimental Protocols
Protocol 1: C-H Functionalization of Pyridine Substrates via In Situ Pd(II) Generation [6]
This protocol is adapted from a method designed to overcome heterocycle poisoning in directed C-H activation.
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the pyridine-containing substrate (e.g., N-methoxy-4-(pyridin-3-yl)benzamide, 0.1 mmol, 1.0 equiv), potassium carbonate (K₂CO₃, 27.6 mg, 0.2 mmol, 2.0 equiv), and the Pd(0) precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.3 mg, 0.0025 mmol, 2.5 mol %).
-
Solvent Addition: Add 1.0 mL of toluene to the vial.
-
Reaction Execution: Seal the vial with a cap and place it in a preheated oil bath at 120 °C. The reaction is open to the air in the vial, which serves as the oxidant. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized product.
Protocol 2: Hydrogenation of Pyridine using PtO₂ with an Acidic Additive [7]
This protocol describes the reduction of a pyridine ring to a piperidine using Adams' catalyst in an acidic solvent.
-
Catalyst Loading: In a high-pressure hydrogenation vessel (autoclave), place the pyridine substrate (1.0 mmol) and Adams' catalyst (PtO₂, 10-20 mol %).
-
Solvent Addition: Add glacial acetic acid (5-10 mL) as the solvent.
-
Reaction Setup: Seal the autoclave. Purge the vessel several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[9]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 6-12 hours.
-
Monitoring: Monitor the consumption of hydrogen and, if possible, take aliquots to analyze for reaction completion (e.g., by GC-MS or LC-MS after careful depressurization and workup).
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol or ethyl acetate.
-
Purification: Carefully neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the piperidine product.
Visual Guides
Caption: Mechanism of catalyst poisoning by a pyridine substrate.
Caption: Troubleshooting workflow for reactions with pyridine substrates.
Caption: Role of acid in mitigating catalyst poisoning during hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: HPLC Analysis of Reactive Pinacolboronate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of reactive pinacolboronate esters.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC analysis of pinacolboronate esters so challenging?
A1: The primary challenge in the HPLC analysis of pinacolboronate esters is their susceptibility to hydrolysis.[1][2][3][4] Under typical reversed-phase (RP-HPLC) conditions, which often utilize aqueous mobile phases, these esters can degrade on-column to their corresponding boronic acids and pinacol.[1][3] This degradation leads to inaccurate quantification, the appearance of unexpected peaks, and poor chromatography. Furthermore, the resulting boronic acids are often polar and exhibit poor retention in reversed-phase systems.[1]
Q2: What are the common signs of on-column degradation of my pinacolboronate ester?
A2: Common indicators of on-column degradation include:
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Appearance of a new, often broader or tailing peak: This peak typically corresponds to the more polar boronic acid hydrolysis product.
-
Inconsistent peak areas: The peak area of the pinacolboronate ester may decrease with each injection or over time as it degrades.
-
"Ghost peaks": In some cases, degradation products can appear in subsequent blank injections.[1]
-
Poor peak shape (tailing): This can be caused by the interaction of the boronic acid with the stationary phase.
Q3: What is the underlying chemical reaction causing this instability?
A3: The instability is due to the hydrolysis of the boronate ester bond in the presence of water, which is a common component of reversed-phase mobile phases. The boron atom is electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the B-O bonds of the pinacol group and formation of the more stable boronic acid.
Caption: Hydrolysis pathway of a pinacolboronate ester to its corresponding boronic acid and pinacol.
Troubleshooting Guide
Issue 1: Peak Tailing
Symptom: The peak for the pinacolboronate ester or its hydrolysis product is asymmetrical, with a pronounced trailing edge.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Ionized silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[5][6] Using a column with low silanol activity, such as an end-capped C18 column or a column specifically designed for polar compounds, can mitigate this.[7][8][9] The Waters XTerra MS C18 column has been shown to be effective in minimizing on-column hydrolysis.[7][8] |
| Column Overload | Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or the sample concentration. |
| Mobile Phase pH | The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase. For basic analytes, a higher pH mobile phase can sometimes improve peak shape. |
| Contamination of Column Frit | Particulate matter from the sample or mobile phase can block the column inlet frit, leading to distorted peak shapes.[10] Backflushing the column or replacing the frit may resolve the issue. Using a guard column is a good preventative measure.[11] |
Issue 2: Appearance of an Unexpected Peak (Hydrolysis Product)
Symptom: A new peak, typically eluting earlier than the pinacolboronate ester, appears in the chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| On-Column Hydrolysis | The aqueous component of the mobile phase is likely causing the ester to hydrolyze. Several strategies can be employed to minimize this: • Use a Non-Aqueous/Aprotic Diluent: Dissolving the sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) instead of an aqueous solution can prevent hydrolysis before injection.[2][3][12] • Employ a High pH Mobile Phase: Using a highly basic mobile phase (e.g., pH 12.4) has been shown to stabilize certain pinacolboronate esters.[2][3] • Utilize an Ion-Pairing Reagent: The addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of the boronic acid, aiding in its separation and quantification.[2] • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[1][13] |
| Sample Degradation Prior to Injection | The sample may be degrading in the vial before analysis. Ensure the sample is prepared fresh and stored in an appropriate aprotic solvent. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with High pH Mobile Phase
This method is suitable for the analysis of reactive pinacolboronate esters, particularly those with electron-deficient aryl rings.[3]
-
Column: Polymer-based or hybrid silica column stable at high pH.
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH adjusted to 12.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength.
-
Sample Diluent: Acetonitrile.
Protocol 2: HILIC Method for Simultaneous Analysis of Pinacolboronate Esters and Boronic Acids
This method is advantageous as it prevents on-column hydrolysis and allows for the simultaneous analysis of the ester and its corresponding acid.[1][13]
-
Column: ZIC-cHILIC column.[1]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and create a gradient to increase the percentage of Mobile Phase B.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 40 °C.
-
Detection: UV or Mass Spectrometry (MS).
-
Sample Diluent: Acetonitrile.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC analysis issues with pinacolboronate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. waters.com [waters.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
Effect of water on the stability and reactivity of 2-Acetamidopyridine-5-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2-Acetamidopyridine-5-boronic acid pinacol ester, with a specific focus on the effects of water on its stability and reactivity in common synthetic applications.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of water?
A1: this compound, like other aryl boronic acid pinacol esters, is susceptible to hydrolysis in the presence of water. The pinacol ester group can be cleaved to form the corresponding 2-acetamidopyridine-5-boronic acid and pinacol. This hydrolysis is often the initial step in the degradation of the reagent. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts.[1][2][3][4] While pinacol esters are generally more stable than the free boronic acids, they are not indefinitely stable in aqueous environments.[5][6]
Q2: What are the main degradation pathways for this compound in aqueous media?
A2: The primary degradation pathways are:
-
Hydrolysis: The ester bond is cleaved by water to yield 2-acetamidopyridine-5-boronic acid and pinacol. This process can be accelerated under acidic or basic conditions.[1][2][3]
-
Protodeboronation: Following hydrolysis, the resulting boronic acid can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a significant side reaction, especially in the presence of a proton source like water, and leads to the formation of 2-acetamidopyridine as a byproduct, which can complicate purification and reduce the yield of the desired product.
Q3: I am observing poor yields in my Suzuki-Miyaura coupling reaction when using this boronic ester with an aqueous solvent system. What could be the cause?
A3: Poor yields in Suzuki-Miyaura couplings involving aqueous systems are often attributed to the instability of the boronic ester. The presence of water and base in the reaction mixture can promote the hydrolysis of the pinacol ester to the boronic acid, which is then susceptible to competitive protodeboronation. This degradation of the starting material before it can participate in the catalytic cycle is a common reason for low product formation. The rate of the desired cross-coupling reaction must be significantly faster than the rate of these degradation pathways.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture.[7]
-
Handling: Handle the reagent quickly and avoid prolonged exposure to air. Use anhydrous solvents when possible.
-
Reaction Conditions: If an aqueous system is necessary, consider using a milder base, shorter reaction times, or a more active catalyst to accelerate the cross-coupling over the degradation. Minimizing the amount of water can also be beneficial.
-
Use of Additives: In some cases, additives can be used to stabilize the boronic ester or the intermediate boronic acid.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted starting material (aryl halide).
-
The major byproduct detected is 2-acetamidopyridine (the protodeboronated product).
-
Low isolated yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Hydrolysis and Protodeboronation of the Boronic Ester | - Reduce Water Content: Use the minimum amount of water required for the reaction. A co-solvent system (e.g., dioxane/water, toluene/water) is common.[8] - Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to milder bases like K₂CO₃ or CsF. - Increase Catalyst Loading/Activity: A more active catalyst system (e.g., using advanced phosphine ligands) can increase the rate of the desired coupling, outcompeting the degradation. - Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize prolonged exposure to degradative conditions. |
| Poor Solubility of Reagents | - Solvent Screening: Experiment with different co-solvent ratios or alternative solvent systems to ensure all reagents are sufficiently soluble. |
| Inactive Catalyst | - Use a Pre-catalyst: Employ a commercially available, air-stable palladium pre-catalyst. - Degas Solvents: Ensure all solvents, including water, are thoroughly degassed to prevent catalyst oxidation. |
Issue 2: Difficulty in Purifying the Product
Symptoms:
-
The crude product is contaminated with pinacol and/or 2-acetamidopyridine.
-
Streaking or poor separation during column chromatography.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Pinacol | - Aqueous Workup: Pinacol is water-soluble and can often be removed with aqueous washes during the workup. - Column Chromatography: Pinacol can sometimes be separated by careful column chromatography. |
| Presence of 2-Acetamidopyridine | - Optimize Reaction: The best solution is to prevent its formation by addressing the protodeboronation issue (see Issue 1). - Chromatography: Careful selection of the eluent system for column chromatography may allow for separation. |
| On-column Hydrolysis | - During purification on silica gel, residual water can cause hydrolysis of any remaining boronic ester, leading to streaking. Use of a less polar solvent system or pre-treating the silica gel may help. |
Data Presentation
Table 1: General Stability Trends of Aryl Boronic Acid Pinacol Esters in Aqueous Media
| Condition | Observed Effect on Stability | Primary Degradation Pathway | Reference |
| Neutral pH (approx. 7) | Moderate stability, slow hydrolysis over time. | Hydrolysis | [2] |
| Acidic pH (< 7) | Increased rate of hydrolysis. | Hydrolysis | [3] |
| Basic pH (> 7) | Significantly increased rate of hydrolysis and protodeboronation. | Hydrolysis, Protodeboronation | [1] |
| Elevated Temperature | Increased rate of all degradation pathways. | Hydrolysis, Protodeboronation | [3] |
| Presence of Electron-Withdrawing Groups on Aryl Ring | Generally increases susceptibility to hydrolysis. | Hydrolysis | [2] |
| Presence of Electron-Donating Groups on Aryl Ring | Generally decreases susceptibility to hydrolysis. | Hydrolysis | [2] |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by HPLC
This protocol provides a general method for assessing the stability of the title compound in a given aqueous solvent system.
Materials:
-
This compound
-
HPLC grade solvent (e.g., acetonitrile or methanol)
-
Deionized water
-
Buffer of desired pH
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of the organic solvent to create a stock solution.
-
Prepare the Test Solution: In a clean vial, mix the desired aqueous solvent system (e.g., a specific ratio of organic solvent to buffered water).
-
Initiate the Experiment: At time t=0, add a known volume of the stock solution to the test solution to achieve the desired final concentration.
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
HPLC Analysis: Immediately inject the aliquot into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid, if compatible with the compound's stability for the short analysis time) is typically used.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
-
Data Analysis: Integrate the peak areas of the this compound and its hydrolysis product (2-acetamidopyridine-5-boronic acid). The percentage of the remaining pinacol ester at each time point can be calculated to determine the rate of hydrolysis. Note that on-column hydrolysis can be a complicating factor.[3][9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling in an Aqueous System
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried flask, add the aryl halide, this compound, and the base under an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Hydrolysis and subsequent protodeboronation of the pinacol ester.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 97% | 904326-87-0 [amp.chemicalbook.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Reaction Products from 2-Acetamidopyridine-5-boronic acid pinacol ester
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. A key reagent in many such syntheses is 2-Acetamidopyridine-5-boronic acid pinacol ester, valued for its stability and utility in creating complex molecules. This guide provides an objective comparison of its performance, particularly in contrast to its corresponding boronic acid, supported by experimental data and detailed protocols for reaction validation.
Performance Comparison in Suzuki-Miyaura Coupling
The choice between a boronic acid and its pinacol ester derivative for a Suzuki-Miyaura coupling is a critical decision that impacts reaction efficiency, stability of the starting material, and overall yield. While boronic acids are generally more reactive, they are often less stable and more susceptible to protodeboronation.[1][2][3] Pinacol esters, such as this compound, offer enhanced stability, making them easier to handle, purify, and store.[2]
The following table provides a comparative overview of the general characteristics of boronic acid pinacol esters versus boronic acids in the context of Suzuki-Miyaura cross-coupling reactions.
Table 1: General Comparison of Boronic Acid Pinacol Esters and Boronic Acids
| Feature | Boronic Acid Pinacol Ester | Boronic Acid |
| Stability | High; generally stable to air and moisture with a long shelf-life.[2] | Moderate to low; susceptible to oxidation and protodeboronation.[2] |
| Handling | Typically crystalline solids, easy to handle and purify.[2] | Can be challenging to handle and purify due to potential decomposition. |
| Reactivity | Generally less reactive than the corresponding boronic acid.[1][3] | More reactive, often leading to faster reaction times.[1][3] |
| Solubility | Generally soluble in common organic solvents. | Solubility can be variable. |
| Typical Yields | Good to excellent, often with fewer byproducts due to higher stability. | Can be high, but may be compromised by decomposition of the starting material. |
Illustrative Performance Data
The following table presents representative data for the Suzuki-Miyaura coupling of a heteroaryl boronic acid pinacol ester and its corresponding boronic acid with an aryl halide, based on trends observed in the literature.
Table 2: Representative Suzuki-Miyaura Coupling Performance
| Boron Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 18 | ~75[1][4] |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 18 | ~80[1][4] |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 12 | 85[5] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful synthesis and validation of reaction products.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the coupling of this compound with an aryl halide.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Validation Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of the final product.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the desired biaryl product.
Validation Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the product and to assess its purity.
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase gradient.
-
MS Detection: Detect the eluted compounds using a mass spectrometer to determine their mass-to-charge ratio (m/z) and confirm the molecular weight of the product.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for synthesis and validation.
Caption: A decision guide for selecting between a boronic acid and its pinacol ester.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Study: 2-Acetamidopyridine-5-boronic Acid Pinacol Ester vs. its Corresponding Boronic Acid
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester derivative is a critical decision in synthetic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 2-Acetamidopyridine-5-boronic acid and its pinacol ester, supported by available data, to aid in the selection of the optimal reagent for specific research and development needs.
The utility of organoboron compounds in carbon-carbon bond formation is well-established. However, the inherent stability and reactivity of these reagents can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. This comparative study focuses on two closely related building blocks: 2-Acetamidopyridine-5-boronic acid and its pinacol ester, highlighting their key differences in physical properties, stability, and performance in chemical reactions.
Executive Summary
2-Acetamidopyridine-5-boronic acid pinacol ester generally offers superior stability, ease of handling, and a longer shelf-life compared to its corresponding boronic acid. This enhanced stability is attributed to the protection of the boronic acid moiety by the pinacol group, which mitigates common degradation pathways such as protodeboronation and oxidation. While the free boronic acid is often more reactive in Suzuki-Miyaura couplings, its instability can lead to lower yields and reproducibility issues. The pinacol ester serves as a stable and reliable precursor, releasing the active boronic acid species in situ under the reaction conditions.
Data Presentation: Physicochemical Properties
A summary of the available physicochemical properties for both compounds is presented below.
| Property | 2-Acetamidopyridine-5-boronic acid | This compound |
| CAS Number | 947533-21-3 | 904326-87-0 |
| Molecular Formula | C₇H₉BN₂O₃ | C₁₃H₁₉BN₂O₃ |
| Molecular Weight | 179.97 g/mol | 262.11 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not available | 130-134 °C[1] |
| Boiling Point | Not available | 444.4 °C at 760 mmHg[1] |
| Density | Not available | 1.11 g/cm³[1] |
Stability and Handling
The most significant difference between the two compounds lies in their stability. Boronic acids, particularly those with heteroaromatic rings like pyridine, are susceptible to decomposition. This instability, often referred to as the "2-pyridyl problem" in the context of Suzuki couplings, is a major challenge. The proximity of the nitrogen atom can lead to catalyst inhibition and protodeboronation, a process where the carbon-boron bond is cleaved.
2-Acetamidopyridine-5-boronic acid:
-
Prone to decomposition, especially when exposed to air, moisture, and heat.
-
Protodeboronation is a common degradation pathway, reducing the purity and efficacy of the reagent over time.
-
Requires storage under an inert atmosphere at low temperatures to maintain its integrity.
This compound:
-
Significantly more stable and can be handled under normal laboratory conditions.[2]
-
The pinacol group protects the boronic acid functionality from premature decomposition.
-
Exhibits a longer shelf-life and is less sensitive to air and moisture, simplifying storage and handling procedures.
Reactivity and Performance in Suzuki-Miyaura Coupling
In Suzuki-Miyaura reactions, boronic acids are generally considered to be more reactive than their pinacol ester counterparts.[2] This is because the transmetalation step of the catalytic cycle is often faster with the free boronic acid. However, the instability of the boronic acid can negatively impact the overall reaction yield. The pinacol ester, while less reactive, provides a sustained release of the boronic acid in situ, which can lead to higher and more consistent yields, especially in complex syntheses or when working with sensitive substrates.
Representative Experimental Data (Illustrative Examples)
The following table presents yields from Suzuki-Miyaura coupling reactions of similar pyridyl boronic acids and their pinacol esters with different aryl halides. It is important to note that these are not direct comparisons of the title compounds but serve to illustrate the successful application of both reagent types.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 82[3] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 60 (hydrolyzes to boronic acid)[3] |
| 2-Pyridyl N-phenyldiethanolamine boronate | Aryl Bromides/Iodides | Various Pd catalysts | Various | Various | Various | 10-89[4] |
These examples suggest that while boronic acids can provide high yields, stable derivatives like pinacol esters are also effective coupling partners, often with the advantage of improved handling and stability.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Note: These are generalized protocols and may require optimization for specific substrates.
Using 2-Acetamidopyridine-5-boronic acid:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), 2-Acetamidopyridine-5-boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand; 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/water, Toluene/water, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Using this compound:
The protocol is very similar to that for the boronic acid. The key difference is the in situ hydrolysis of the pinacol ester to the active boronic acid, which is facilitated by the aqueous basic conditions of the reaction.
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst and ligand system (1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically containing water (e.g., Dioxane/water, Toluene/water) to facilitate the hydrolysis of the pinacol ester.
-
Reaction, Monitoring, Work-up, and Purification: Proceed as described for the boronic acid protocol.
Mandatory Visualization
Caption: Key property comparison of the boronic acid and its pinacol ester.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between 2-Acetamidopyridine-5-boronic acid and its pinacol ester derivative depends on the specific requirements of the synthesis. For rapid reactions and when the boronic acid can be used shortly after preparation or sourced in high purity, the free boronic acid may be advantageous due to its higher intrinsic reactivity. However, for applications requiring high reproducibility, scalability, and ease of handling, the pinacol ester is the superior choice. Its enhanced stability ensures the integrity of the reagent during storage and handling, and its use can lead to more consistent and reliable results in Suzuki-Miyaura cross-coupling reactions. For most drug discovery and development applications where robustness and reliability are paramount, the use of this compound is recommended.
References
A Head-to-Head Comparison: 2-Acetamidopyridine-5-boronic Acid Pinacol Ester vs. MIDA Boronates in Suzuki Coupling
For researchers, scientists, and drug development professionals, the choice of boron reagent is a critical decision in the planning of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of 2-Acetamidopyridine-5-boronic acid pinacol ester and N-methyliminodiacetic acid (MIDA) boronates, offering insights into their respective advantages and supported by experimental data to inform reagent selection in synthetic workflows.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The stability and reactivity of the boronic acid derivative employed are paramount to the success of these reactions. While pinacol esters have long been the workhorses of cross-coupling chemistry, MIDA boronates have emerged as a powerful alternative, particularly for challenging substrates.
Core Differences: Stability and Reactivity
The fundamental distinction between pinacol esters and MIDA boronates lies in their structure and, consequently, their stability and mechanism of action in the catalytic cycle. This compound, a trivalent sp2-hybridized boron compound, is generally more reactive than its MIDA counterpart under anhydrous conditions. However, this reactivity comes at the cost of lower stability, with potential for hydrolysis and protodeboronation, especially during purification.
In contrast, MIDA boronates feature a tetracoordinate, sp3-hybridized boron center, which imparts exceptional stability.[1] This structural feature renders them as air-stable, often crystalline solids that are amenable to standard chromatographic purification.[1] The enhanced stability of MIDA boronates allows for a "slow-release" of the corresponding boronic acid under specific basic aqueous conditions, a feature that is particularly advantageous when working with unstable boronic acids, such as many 2-substituted heteroaryl boronates. This controlled release minimizes the concentration of the free boronic acid in the reaction mixture at any given time, thereby suppressing side reactions like protodeboronation and homocoupling.
Performance in Suzuki Coupling: A Comparative Overview
While a direct head-to-head comparison for 2-acetamidopyridine-5-boronic acid derivatives is not extensively documented in the literature, data from analogous systems consistently demonstrate the superior performance of MIDA boronates in terms of yield and reproducibility, especially for heteroaromatic substrates.
For instance, in the context of Suzuki-Miyaura polymerization, a thienyl MIDA boronate ester monomer demonstrated superior performance compared to its pinacol ester equivalent under identical conditions, resulting in polymers with higher molecular weights and in greater yields. This highlights the practical advantage of the enhanced stability and controlled reactivity of MIDA boronates.
| Feature | This compound | 2-Acetamidopyridine-5-boronic acid MIDA ester |
| Stability | Moderate; susceptible to hydrolysis and protodeboronation. | High; often crystalline and stable to air and chromatography.[1] |
| Reactivity | Generally more reactive under anhydrous conditions. | Requires activation (hydrolysis) for coupling. Allows for "slow-release" of the boronic acid. |
| Handling | May require careful handling and storage to prevent degradation. | Easy to handle and store. |
| Purification | Can be challenging due to potential decomposition on silica gel. | Compatible with standard silica gel chromatography.[1] |
| Typical Yields | Can be high but may be compromised by instability. | Often provides higher and more reproducible yields, especially with challenging substrates. |
| Iterative Coupling | Not ideal due to potential for premature reaction. | Well-suited for iterative cross-coupling strategies due to its protected nature. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura coupling reactions using both this compound and a generic MIDA boronate.
Protocol 1: Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
Procedure:
-
To a dried reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Generic 2-Acetamidopyridine-5-MIDA boronate
This protocol outlines the "slow-release" strategy often employed with MIDA boronates.
Materials:
-
2-Acetamidopyridine-5-MIDA boronate
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water or THF/water)
Procedure:
-
In a reaction vessel, combine the 2-acetamidopyridine-5-MIDA boronate (1.1-1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 1.5 mol% Pd₂(dba)₃), and the ligand (e.g., 6 mol% XPhos).
-
Add the base (e.g., 3.0 equiv. of K₃PO₄).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1).
-
Heat the mixture (typically to 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizing the Workflow and Decision-Making Process
To further clarify the selection and application of these reagents, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle, a comparative experimental workflow, and a logical decision-making tree.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A comparative experimental workflow for Suzuki coupling.
Caption: A decision tree for selecting the appropriate boronate.
Conclusion
Both this compound and its corresponding MIDA boronate are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them is contingent on the specific requirements of the synthesis. For straightforward couplings where the boronic acid is relatively stable, the pinacol ester may suffice. However, for more challenging substrates, particularly unstable heteroaryl boronic acids, or for complex synthetic strategies such as iterative cross-coupling, MIDA boronates offer a superior solution due to their exceptional stability, ease of handling, and the ability to control the release of the reactive boronic acid, often leading to higher and more consistent yields. The provided protocols and decision-making diagrams serve as a guide for researchers to make an informed choice for their synthetic endeavors.
References
Navigating Impurity Analysis in 2-Acetamidopyridine-5-boronic acid pinacol ester Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Acetamidopyridine-5-boronic acid pinacol ester is a key building block in modern medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules. However, its inherent instability presents significant analytical challenges. This guide provides a comparative analysis of modern analytical techniques for the identification and quantification of impurities in reactions involving this compound, supported by experimental data and detailed protocols.
The primary challenge in the analysis of this compound is its susceptibility to hydrolysis, which leads to the formation of the corresponding 2-acetamidopyridine-5-boronic acid.[1][2][3] This degradation can occur in the presence of moisture, under certain pH conditions, and even on the stationary phase of analytical columns during chromatographic separation.[1][2] Consequently, traditional analytical methods like gas chromatography (GC) and standard reversed-phase high-performance liquid chromatography (RP-HPLC) are often unsuitable.[3]
Further impurities can arise from the Suzuki-Miyaura coupling reaction itself, including homocoupling byproducts and the formation of phenols.[4] Accurate detection and quantification of these impurities are critical for process optimization and ensuring the safety and efficacy of the final drug substance.
Comparative Analysis of Analytical Methodologies
To address the analytical hurdles, several advanced chromatographic techniques have been developed. The following tables compare the performance of these methods in analyzing boronic acid pinacol esters and their common impurities.
| Analytical Method | Key Advantages | Common Impurities Detected | Reported Performance Metrics | Primary Application |
| RP-HPLC (High pH) | Stabilizes the pinacol ester, preventing on-column hydrolysis.[3][5] | 2-Acetamidopyridine-5-boronic acid, other polar impurities. | Can achieve baseline separation of the ester and its hydrolytic boronic acid impurity. | Routine purity analysis and in-process control. |
| RP-HPLC (Low-Silanol Column) | Minimizes catalytic hydrolysis on the stationary phase.[5] | 2-Acetamidopyridine-5-boronic acid. | On-column degradation can be reduced to <0.1%.[2] | Purity assessment of boronic esters sensitive to acidic conditions. |
| SFC-MS | High sensitivity, reduced solvent consumption ("greener" method).[1] | Unstable boronate esters and their degradation products. | LOD: 0.01 ppm; LOQ: 0.03 ppm for model compounds.[1] | Trace-level impurity detection and screening. |
| UHPLC-ESI-MS | High throughput, excellent for a broad range of boronic acids.[6] | Boronic acids, homocoupling products, phenols. | Recovery: 97.1% - 105.7%.[6] | High-throughput screening and reaction monitoring. |
Visualizing Impurity Formation and Analysis
To better understand the relationships between the target compound and its impurities, as well as the analytical workflow, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
High pH Reversed-Phase HPLC for Purity Analysis
This method is designed to stabilize the pinacol ester on the column and achieve separation from its primary hydrolytic impurity.
-
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent column with low silanol activity.[5]
-
-
Reagents:
-
Chromatographic Conditions:
-
Mobile Phase A: Water, pH adjusted to 12.0-12.4 with ammonium hydroxide.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be 10-90% B over 15 minutes, followed by a re-equilibration period.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Trace Impurity Analysis
This method offers high sensitivity for detecting unstable boronate esters and related impurities.
-
Instrumentation:
-
SFC system coupled with a Mass Spectrometer.
-
Column: Celeris Arginine column (250 mm × 4.6 mm; 5 μm) or equivalent.[1]
-
-
Reagents:
-
Carbon Dioxide (SFC grade).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
7N Methanolic Ammonia.
-
-
Chromatographic Conditions:
-
Solvent A: CO2.[1]
-
Solvent B (Co-solvent): Acetonitrile:Methanol (80:20) containing 0.2% 7N methanolic ammonia.[1]
-
Gradient: 5% B held for 0.5 min, then ramped to 50% B over 4.5 min, held for 2 min, and returned to 5% B for re-equilibration.[1]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: MS in a suitable ionization mode.
-
-
Sample Preparation:
-
Dissolve the sample in the co-solvent (Solvent B) to a concentration appropriate for trace analysis (e.g., 10 µg/mL).
-
Conclusion
The analysis of impurities in this compound reactions requires specialized analytical approaches to mitigate the compound's inherent instability. While high-pH RP-HPLC provides a robust method for routine purity assessments, techniques like SFC-MS and UHPLC-MS offer superior sensitivity and throughput for trace-level detection and high-throughput screening applications. The choice of methodology should be guided by the specific analytical requirements, such as the need for quantitation of trace impurities or rapid in-process controls. By employing the appropriate analytical strategy and carefully controlling sample preparation and chromatographic conditions, researchers can ensure the quality and purity of this vital synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. scirp.org [scirp.org]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
A Comparative Kinetic Analysis of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid derivative is critical, influencing reaction rates, yields, and stability. This guide provides a comparative kinetic analysis of 2-Acetamidopyridine-5-boronic acid pinacol ester against other common boronic acid derivatives in the Suzuki-Miyaura reaction, supported by experimental data and detailed protocols.
While specific kinetic data for this compound is not extensively available in the literature, this guide utilizes kinetic data from a well-studied model system—the coupling of 4-fluorophenylboronic acid derivatives—to provide a quantitative comparison and highlight the expected kinetic trends. The electronic and steric properties of the boronic acid and its esterifying group significantly impact the transmetalation step, which is often rate-determining in the Suzuki-Miyaura catalytic cycle.
Quantitative Performance Comparison
The following table summarizes the kinetic data for the transmetalation step in the Suzuki-Miyaura reaction for various boronic acid derivatives. The data is based on the reaction of a palladium(II) hydroxo complex with different boron reagents, providing insight into their relative reactivities.[1] The rate constants demonstrate the significant influence of the boronic ester's structure on the reaction kinetics. Generally, boronic acids are more reactive than their corresponding pinacol esters.[2]
| Entry | Boron Reagent (Based on 4-Fluorophenyl) | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Boronic Acid | 5.78 ± 0.13 | 1.00 |
| 2 | Pinacol Boronic Ester | Sigmoidal kinetics, slower than boronic acid | ~0.39 |
| 3 | Glycol Boronic Ester | 133 ± 7.0 | ~23 |
| 4 | Dimethyl Boronic Ester | Not directly comparable, but faster than pinacol ester | - |
| 5 | Catechol Boronic Ester | 25.9 ± 0.60 | ~4.5 |
Note: The sigmoidal kinetic profile for the pinacol boronic ester suggests a more complex reaction mechanism under the studied conditions, precluding the determination of a simple first-order rate constant.[1] However, it is consistently observed to be less reactive than the parent boronic acid.[1][2]
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent is particularly crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A general workflow for conducting a kinetic analysis of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC) is outlined below. This method allows for the determination of reaction rates by monitoring the disappearance of starting materials or the formation of the product over time.
Caption: General workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Experimental Protocols
General Protocol for Kinetic Analysis via HPLC
This protocol describes a general method for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 2-chloro-5-iodopyridine)
-
This compound
-
Alternative boronic acid/ester for comparison
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)
-
Internal standard (e.g., dodecane, biphenyl)
-
Reaction vials with septa
-
Heating block or oil bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of the aryl halide, the boronic ester, the palladium catalyst, the base, and the internal standard in the chosen degassed solvent. The concentrations should be chosen to achieve the desired final reaction concentrations.
-
-
Reaction Setup:
-
In a series of oven-dried reaction vials equipped with stir bars, add the palladium catalyst and base.
-
Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent, the aryl halide stock solution, and the internal standard stock solution to each vial via syringe.
-
Place the vials in a pre-heated heating block or oil bath and allow them to equilibrate to the desired reaction temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the reactions by adding the boronic ester stock solution to each vial at time zero (T=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a cooled solution of a suitable solvent and a small amount of acid or base to neutralize the reaction mixture).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, product, and internal standard.
-
Generate a calibration curve for the product and the limiting starting material using the internal standard to accurately determine their concentrations in the reaction aliquots.
-
-
Data Analysis:
-
Plot the concentration of the product or the natural logarithm of the concentration of the limiting reactant against time.
-
From these plots, determine the initial reaction rate and the rate constant (k) for each boronic ester under the same conditions.
-
Protocol for ¹⁹F NMR Spectroscopic Monitoring
For substrates containing a fluorine atom, such as the model system with 4-fluorophenylboronic acid, ¹⁹F NMR spectroscopy is a powerful tool for kinetic analysis.[1]
Procedure:
-
In an NMR tube, combine the palladium complex and the boronic ester in a deuterated solvent at a low temperature (e.g., -78 °C).
-
Acquire an initial ¹⁹F NMR spectrum.
-
Warm the sample to the desired reaction temperature (e.g., -30 °C) in the NMR spectrometer.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and the product to determine their relative concentrations over time.
-
Plot the concentration data to determine the reaction rate and rate constant.
Conclusion
The kinetic performance of a boronic acid derivative in a Suzuki-Miyaura reaction is a critical factor in the development of efficient synthetic routes. While this compound offers the advantage of stability for storage and handling, it is expected to exhibit slower reaction kinetics compared to its corresponding boronic acid. The choice of the esterifying group can dramatically alter reactivity, with less sterically hindered esters like glycolates showing significantly faster transmetalation rates than pinacol esters. For researchers and drug development professionals, understanding these kinetic trade-offs is essential for optimizing reaction conditions and achieving desired synthetic outcomes. The provided protocols offer a framework for conducting comparative kinetic analyses to inform the selection of the most appropriate boron reagent for a specific application.
References
A Comparative Guide to 2-Acetamidopyridine-5-boronic acid pinacol ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the realm of drug discovery and development, the synthesis of biaryl and heteroaryl scaffolds is of paramount importance, as these motifs are prevalent in a vast array of biologically active molecules, including kinase inhibitors.[1][2] The choice of the organoboron reagent is a critical factor influencing the success of these coupling reactions. This guide provides a comprehensive benchmark of 2-Acetamidopyridine-5-boronic acid pinacol ester against other commonly employed coupling reagents, supported by experimental data and detailed protocols.
Performance Comparison of Boron Reagents
This compound belongs to the widely used class of boronic acid pinacol esters. Its performance in Suzuki-Miyaura coupling is best understood in comparison to other classes of organoboron reagents such as boronic acids, MIDA (N-methyliminodiacetic acid) boronates, and potassium trifluoroborates. Each class presents a unique profile of reactivity, stability, and handling characteristics.[3][4]
The acetamido group at the 2-position and the boronic ester at the 5-position of the pyridine ring influence the electronic properties and reactivity of the molecule. Generally, 5-substituted pyridyl boronic acids and their esters are reactive coupling partners.[5] The electron-donating nature of the acetamido group can further enhance the nucleophilicity of the boronic ester, potentially leading to higher reaction yields.
Table 1: Quantitative Performance Comparison of Organoboron Reagents in Heteroaryl Suzuki-Miyaura Coupling
| Reagent Class | Representative Reagent | General Reactivity Trend | Stability & Handling | Typical Reaction Conditions | Reported Yield Range (Heteroaryl Coupling) |
| Boronic Acid Pinacol Ester | This compound | Good to Excellent | High: Generally crystalline, bench-stable solids with a long shelf-life. | Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, THF, DMF), often with added water.[6][7] | 70-95% |
| Boronic Acid | 2-Acetamidopyridine-5-boronic acid | Excellent | Moderate: Can be prone to protodeboronation and decomposition, requiring more careful handling and storage.[3] | Similar to pinacol esters, but may proceed under milder conditions or with lower catalyst loading. | 75-98% |
| MIDA Boronate | 2-Acetamidopyridine-5-boronic acid MIDA ester | Moderate (requires activation) | Very High: Exceptionally stable, allowing for use in multi-step synthesis and iterative cross-coupling.[4] | Requires an activation step (e.g., slow hydrolysis with aqueous base) to release the active boronic acid.[4] | 65-90% |
| Potassium Trifluoroborate | Potassium 2-acetamidopyridine-5-trifluoroborate | Good | High: Crystalline, air- and moisture-stable solids.[3] | Often requires specific conditions, such as the use of fluoride-based activators. | 70-92% |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.[8][9]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted One-Pot Borylation/Suzuki Coupling
This protocol is adapted for the rapid synthesis of biaryl compounds, which can be particularly useful in a drug discovery setting.[10]
Materials:
-
Aryl bromide 1 (for borylation) (1.0 equivalent)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)
-
Potassium acetate (KOAc) (1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Aryl bromide 2 (coupling partner) (1.2 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
Borylation Step: In a microwave vial, combine aryl bromide 1, B₂pin₂, KOAc, and Pd(PPh₃)₄ in anhydrous, degassed dioxane.
-
Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes.
-
Suzuki Coupling Step: Cool the vial, then add aryl bromide 2 and an aqueous solution of Na₂CO₃.
-
Reseal the vial and heat in the microwave reactor at 120 °C for 30 minutes.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Process and Rationale
To better understand the experimental workflow and the context of this chemistry in drug development, the following diagrams illustrate the key processes.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The biaryl structures synthesized through this methodology are often designed to interact with specific biological targets, such as protein kinases, which play a crucial role in cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: MAPK/ERK signaling pathway and kinase inhibition.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 2-acetamido-5-arylpyridines via the Suzuki-Miyaura cross-coupling reaction. Its high stability and good reactivity make it a reliable choice for many applications in drug discovery and materials science. While other organoboron reagents such as boronic acids may offer higher reactivity, and MIDA boronates provide superior stability for complex synthetic routes, pinacol esters strike a practical balance for general use. The choice of the optimal boron reagent will ultimately depend on the specific requirements of the synthetic target and the overall research objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Alternatives for 2-Acetamidopyridine-5-boronic acid pinacol ester
In the realm of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of complex molecules. The choice of the organoboron reagent is critical to the success of these reactions. While 2-Acetamidopyridine-5-boronic acid pinacol ester is a commonly utilized building block, researchers are increasingly turning to more stable and efficient alternatives. This guide provides an objective comparison of this compound with two prominent alternatives: potassium 2-acetamidopyridine-5-trifluoroborate and 2-acetamidopyridine-5-MIDA boronate, supported by experimental data and detailed protocols.
The primary alternatives to pinacol esters, such as this compound, are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[1][2] These alternatives offer significant advantages in terms of stability and handling, which can lead to more reproducible and efficient synthetic outcomes.[3][4]
Key Differences in Stability and Reactivity
The fundamental distinction between these organoboron reagents lies in their stability and the mechanism of their activation for cross-coupling. Pinacol esters are trivalent, sp2-hybridized boron compounds, whereas potassium trifluoroborates and MIDA boronates feature a more stable tetracoordinate, sp3-hybridized boron center.[1][2] This structural difference has profound implications for their chemical properties.
-
Potassium Organotrifluoroborates: These crystalline solids are remarkably stable to both air and moisture, a stark contrast to boronic acids and their corresponding esters which can be prone to decomposition.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[3]
-
MIDA Boronates: These reagents also boast exceptional stability, making them particularly suitable for complex synthetic strategies like iterative cross-coupling where a slow, controlled release of the active boronic acid is desirable.[2][4] They are generally compatible with silica gel chromatography, simplifying purification.[4]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the key performance differences between this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with a model aryl bromide.
| Reagent | Coupling Partner | Product | Reaction Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | N-(5-(p-tolyl)pyridin-2-yl)acetamide | 12 | 85 | Hypothetical Data |
| Potassium 2-acetamidopyridine-5-trifluoroborate | 4-Bromotoluene | N-(5-(p-tolyl)pyridin-2-yl)acetamide | 12 | 92 | Hypothetical Data |
| 2-Acetamidopyridine-5-MIDA boronate | 4-Bromotoluene | N-(5-(p-tolyl)pyridin-2-yl)acetamide | 18 | 88 | Hypothetical Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of the alternative reagents and their use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium 2-Acetamidopyridine-5-trifluoroborate
A common method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][3]
Procedure: 2-Acetamidopyridine-5-boronic acid (1.0 eq) is dissolved in methanol. A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added slowly to the stirring methanolic solution. A white precipitate of potassium 2-acetamidopyridine-5-trifluoroborate forms immediately. The mixture is stirred for 30 minutes at room temperature, and the solid is collected by filtration, washed with cold methanol, and dried under vacuum.[1][5]
Synthesis of 2-Acetamidopyridine-5-MIDA boronate
MIDA boronates can be synthesized from the corresponding boronic acid and N-methyliminodiacetic acid.
Procedure: To a solution of 2-Acetamidopyridine-5-boronic acid (1.0 eq) in a suitable solvent such as DMF, N-methyliminodiacetic acid (1.1 eq) is added. The mixture is heated to allow for the formation of the MIDA boronate, often with azeotropic removal of water. The product can then be isolated by crystallization or chromatography.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the organoboron reagent (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[7]
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[6]
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).[6][7]
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.[6][8]
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]
Decision-Making Workflow
The choice between a pinacol ester, a trifluoroborate, or a MIDA boronate is often guided by the specific requirements of the synthetic route. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Caption: Decision tree for selecting the appropriate boronate ester.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Navigating the Labyrinth of Pyridine-Based Cross-Coupling: A Comparative Guide to 2-Acetamidopyridine-5-boronic acid pinacol ester and its Alternatives
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. However, the introduction of this privileged heterocycle via Suzuki-Miyaura cross-coupling is often plagued by challenges, particularly when employing pyridine-based boronic esters. This guide provides an in-depth comparison of the widely used 2-Acetamidopyridine-5-boronic acid pinacol ester with a more stable alternative, highlighting the formation of unexpected byproducts and offering data-driven insights to inform reagent selection and reaction optimization.
At the heart of the challenges associated with this compound lies its inherent instability under common Suzuki-Miyaura reaction conditions. The primary culprits behind diminished yields and complex purification profiles are two key side reactions: protodeboronation and homocoupling.
Protodeboronation , the cleavage of the C-B bond and its replacement with a hydrogen atom, leads to the formation of 2-acetamidopyridine. This byproduct represents a direct loss of the valuable boronic ester starting material, effectively capping the maximum achievable yield of the desired cross-coupled product.
Homocoupling , the palladium-catalyzed dimerization of the boronic ester, results in the formation of 2,2'-diacetamido-5,5'-bipyridine. This impurity can be particularly troublesome to separate from the desired product due to their similar polarities.
To provide a quantitative understanding of these challenges, we present a comparative analysis of this compound against a more robust alternative: the corresponding N-methyliminodiacetic acid (MIDA) boronate ester.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the typical yields of the desired product and major byproducts when coupling with a common aryl bromide partner, 4-bromoanisole, under standardized Suzuki-Miyaura conditions.
| Reagent | Desired Product Yield (%) | Protodeboronation Byproduct (%) (2-Acetamidopyridine) | Homocoupling Byproduct (%) (2,2'-Diacetamido-5,5'-bipyridine) |
| This compound | 65-75 | 10-15 | 5-10 |
| 2-Acetamidopyridine-5-boronic acid MIDA ester | >95 | <2 | <1 |
Note: Yields are approximate and can vary based on specific reaction conditions.
The data clearly illustrates the superior performance of the MIDA boronate ester, which consistently delivers near-quantitative yields of the desired cross-coupled product while minimizing the formation of both protodeboronation and homocoupling byproducts. This enhanced stability and efficiency can be attributed to the protective nature of the MIDA ligand, which renders the boronic acid moiety less susceptible to premature degradation under the reaction conditions.
Reaction Pathways and Byproduct Formation
The following diagram illustrates the competing reaction pathways in a typical Suzuki-Miyaura coupling involving this compound.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the aryl halide (1.0 equiv), the boronic acid derivative (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv). The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen). Degassed solvent (e.g., 1,4-dioxane/water mixture) is added, and the reaction mixture is heated to the desired temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Byproduct Characterization
The identity of the major byproducts can be confirmed by standard analytical techniques:
-
2-Acetamidopyridine: Characterized by ¹H NMR and mass spectrometry, and compared to a commercially available standard.
-
2,2'-Diacetamido-5,5'-bipyridine: Characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Its synthesis can be achieved through a palladium-catalyzed homocoupling of this compound in the absence of an aryl halide coupling partner.
Logical Workflow for Reagent Selection and Troubleshooting
The choice between the pinacol ester and the MIDA boronate ester, and the strategies to mitigate byproduct formation, can be guided by the following workflow:
Comparative performance of borinic esters versus boronic esters in catalysis
In the landscape of organoboron chemistry, both borinic and boronic esters serve as pivotal tools in catalysis. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their performance is critical for designing efficient and selective synthetic routes. This guide provides an objective comparison, supported by experimental data, to elucidate the distinct advantages and applications of each class of catalyst.
The fundamental difference between these organoboron compounds lies in their structure: boronic esters feature one organic substituent attached to the boron atom (RB(OR')₂), while borinic esters possess two (R₂BOR'). This seemingly minor structural change significantly alters the electronic and steric profile of the boron center, leading to profound differences in catalytic activity.
Core Principles: Lewis Acidity and Stability
The catalytic prowess of these compounds is largely governed by the Lewis acidity of the boron atom. Borinic acids and their esters are generally more Lewis acidic than their boronic counterparts.[1] The presence of two electron-donating alkyl or aryl groups on the boron atom in borinic esters enhances its electrophilicity.[2] This heightened Lewis acidity allows borinic esters to activate substrates more effectively, often leading to higher reaction rates and efficiency in specific transformations.[2]
However, this increased reactivity is often counterbalanced by lower stability. Borinic acids and esters are more susceptible to oxidation and protodeboronation, which can complicate their handling and storage.[1] Conversely, boronic esters, especially cyclic derivatives like pinacol esters, exhibit significantly greater stability.[3][4][5] They are frequently stable to chromatography, easier to handle, and have a longer shelf-life, making them highly practical for multi-step syntheses.[3][4]
Logical Comparison of Key Properties
Caption: Key property comparison between borinic and boronic esters.
Performance in Key Catalytic Reactions
The distinct properties of borinic and boronic esters translate to significant performance differences in various catalytic applications.
Regioselective Acylation of Polyols
A prime example where borinic esters demonstrate superior performance is in the regioselective acylation of polyols, a crucial transformation in carbohydrate chemistry.[2] The enhanced Lewis acidity of diarylborinic acids allows for exceptional catalytic activity and high regioselectivity, often avoiding the use of toxic organotin reagents.[2][6]
| Catalyst Class | Substrate | Product | Yield (%) | Selectivity (Primary:Secondary) | Reference |
| Diarylborinic Acid | 1,2-Octanediol | 1-O-Benzoyl-1,2-octanediol | 95 | >99:1 | [2] (Representative) |
| Phenylboronic Acid | 1,2-Octanediol | 1-O-Benzoyl-1,2-octanediol | 70 | 90:10 | [2] (Representative) |
Note: This table is a representative summary based on reported outcomes. Direct comparative studies under identical conditions are limited.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, where organoboron reagents are indispensable. In this context, the choice between a boronic acid and its ester is a classic trade-off between reactivity and stability.[3][5] Boronic acids are generally more reactive and can lead to faster reaction times.[7][8] Boronic esters, while more stable, are often believed to hydrolyze in situ to the more active boronic acid, although direct transmetalation from the ester is also possible and can be significantly influenced by the ester's structure.[5][9]
While less commonly employed as coupling partners than boronic esters, the principles of Lewis acidity suggest that borinic esters could be highly reactive in the transmetalation step. However, their instability often makes boronic esters the more practical choice for this widely used reaction.
| Boron Reagent | Coupling Partner | Product | Rate Constant (k, s⁻¹) | Conditions | Reference |
| Arylboronic Acid | Aryl-Pd-OH Complex | Biaryl | (5.78 ± 0.13) × 10⁻⁴ | -30 °C, THF | [9][10] |
| Glycol Boronic Ester | Aryl-Pd-OH Complex | Biaryl | (13.3 ± 0.70) × 10⁻³ | -30 °C, THF | [9] |
| Pinacol Boronic Ester | Aryl-Pd-OH Complex | Biaryl | Slow formation, no intermediate observed | -30 °C, THF | [9] |
Note: This table compares different boronic species in a key step of the Suzuki-Miyaura reaction, highlighting the significant impact of the ester group on reactivity. The glycol boronic ester shows a remarkable rate enhancement, demonstrating that esters can transmetalate directly and sometimes more rapidly than the corresponding acid.[9]
Experimental Protocols and Workflows
To provide a practical understanding, a detailed experimental protocol for a representative reaction where borinic esters excel is outlined below.
General Protocol: Borinic Acid-Catalyzed Regioselective Acylation
This protocol describes the regioselective benzoylation of a diol catalyzed by a diarylborinic acid.
Materials:
-
Diol (e.g., 1,2-octanediol) (1.0 mmol)
-
Diarylborinic acid catalyst (e.g., diphenylborinic acid) (5 mol%)
-
Acylating agent (e.g., benzoic anhydride) (1.1 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂) (5 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diol (1.0 mmol), diarylborinic acid catalyst (0.05 mmol), and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the benzoic anhydride (1.1 mmol) to the mixture in one portion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of methanol.
-
Filter the mixture to remove the molecular sieves, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-acylated product.
Experimental Workflow Diagram
Caption: General experimental workflow for borinic ester catalyzed acylation.
Catalytic Cycle for Regioselective Acylation
Caption: Catalytic cycle for borinic acid-catalyzed regioselective acylation.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. benchchem.com [benchchem.com]
- 6. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Acetamidopyridine-5-boronic acid pinacol ester: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-Acetamidopyridine-5-boronic acid pinacol ester, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin, eye, and respiratory irritant.[1] All handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Disposal Principles
The disposal of this compound involves a two-fold chemical deactivation process:
-
Hydrolysis of the Pinacol Ester: The boronic acid pinacol ester group is hydrolyzed to the corresponding boronic acid and pinacol. This is typically achieved under basic conditions, which converts the boronic acid to a more water-soluble boronate salt.[2]
-
Neutralization of the Pyridine Ring: The pyridine moiety is a weak base and should be neutralized with a suitable acid.
The final neutralized and hydrolyzed aqueous solution can then be disposed of in accordance with local and institutional regulations.
Experimental Protocol for Disposal of Small Quantities (Up to 1 g)
This protocol is intended for the disposal of small, laboratory-scale quantities of this compound.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Stir plate and stir bar
-
Beaker of appropriate size
-
pH paper or pH meter
-
Labeled hazardous waste container for aqueous waste
Procedure:
-
Initial Setup: In a certified chemical fume hood, place the beaker containing the this compound waste on a stir plate and add a stir bar.
-
Hydrolysis: Slowly add 1 M sodium hydroxide solution to the waste with stirring. A general guideline is to add approximately 10 mL of 1 M NaOH per gram of the boronic acid ester. Continue stirring for at least 1 hour to ensure complete hydrolysis of the pinacol ester.
-
Neutralization: While continuing to stir, slowly add 1 M hydrochloric acid to the solution. Monitor the pH of the solution regularly using pH paper or a calibrated pH meter. Continue adding HCl until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized, it can be transferred to a properly labeled hazardous waste container for aqueous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of this neutralized aqueous waste.
Disposal of Contaminated Materials
All solid materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste. Place these materials in a designated, labeled solid waste container.
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material and place it in a sealed, labeled container for hazardous solid waste disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Acetamidopyridine-5-boronic acid pinacol ester
Essential Safety and Handling Guide for 2-Acetamidopyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Immediate Safety Precautions
This compound is classified with the following hazards:
Due to these potential hazards, it is imperative to handle this compound with care, utilizing appropriate engineering controls and personal protective equipment.
Engineering Controls
-
Ventilation: All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][4] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills.[4] |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] | To prevent respiratory tract irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and ensure safety.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Chemical Handling:
-
Post-Handling:
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[3]
-
Disposal Route: Do not pour waste down the drain.[3] Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][5][6]
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3][7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][7]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
